molecular formula C7H6BrNO2 B3210075 5-Bromo-2-methylisonicotinic acid CAS No. 1060810-16-3

5-Bromo-2-methylisonicotinic acid

Cat. No.: B3210075
CAS No.: 1060810-16-3
M. Wt: 216.03 g/mol
InChI Key: YLVYBBYAJDRTGE-UHFFFAOYSA-N
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Description

5-Bromo-2-methylisonicotinic acid (CAS 1060810-16-3) is a versatile brominated nicotinic acid derivative with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . This compound is characterized as a pharmaceutical intermediate, making it a valuable building block in organic synthesis and medicinal chemistry research . It is particularly useful for constructing more complex molecules for bioactivity studies, such as the development of novel hydrazide-hydrazone derivatives with potential anti-tumor properties . The compound should be stored sealed in a dry environment at room temperature to maintain stability . As a specialist chemical, it is intended for laboratory research purposes and is strictly for Research Use Only; it is not intended for diagnostic or therapeutic applications. Please handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVYBBYAJDRTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901264929
Record name 5-Bromo-2-methyl-4-pyridinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060810-16-3
Record name 5-Bromo-2-methyl-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060810-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methyl-4-pyridinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2-methylisonicotinic acid CAS 1060810-16-3 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Bromo-2-methylisonicotinic Acid (CAS 1060810-16-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted pyridine derivative that serves as a highly versatile heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure incorporates three key functional groups—a pyridine core, a bromine atom, and a carboxylic acid—which provide orthogonal chemical handles for molecular elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the carboxylic acid is a key site for amide bond formation and esterification. This unique combination makes the compound an invaluable starting material for constructing diverse chemical libraries and synthesizing complex target molecules, particularly in the pursuit of novel therapeutic agents like kinase and PARP inhibitors. This guide provides a comprehensive overview of its properties, safety protocols, reactivity, and strategic applications in drug discovery.

Core Compound Identification and Structure

This compound is systematically known as 5-bromo-2-methylpyridine-4-carboxylic acid. The isonicotinic acid nomenclature designates that the carboxyl group is located at the 4-position of the pyridine ring. It is a solid at room temperature and is primarily used for research and development purposes.[1]

It is critical for researchers to note a common discrepancy in commercial supplier databases. While the CAS number 1060810-16-3 and the chemical name correctly refer to the isonicotinic acid (4-carboxy) isomer, some vendor-provided SMILES codes and structures erroneously depict the nicotinic acid (3-carboxy) isomer.[1][2] The structural information and reactivity profiles discussed herein pertain to the correct isonicotinic acid structure as defined by its IUPAC name.

cluster_compound This compound n1 n1

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

The intrinsic properties of a compound are fundamental to its application in experimental work. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 1060810-16-3[1][2]
Molecular Formula C₇H₆BrNO₂[1][2]
Molecular Weight 216.03 g/mol [1][2]
IUPAC Name 5-bromo-2-methylpyridine-4-carboxylic acid
SMILES Code CC1=NC=C(C(=C1)C(=O)O)Br
MDL Number MFCD13189312[1][2]
Storage Store sealed in a dry place at room temperature.[1]
Predicted Spectroscopic Characteristics

While public, experimentally-derived spectral data is limited, the structure allows for the prediction of key spectroscopic features essential for reaction monitoring and quality control:

  • ¹H NMR: The spectrum would be expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring. A singlet corresponding to the methyl group protons would appear in the aliphatic region (typically ~2.5 ppm). A broad singlet for the carboxylic acid proton would also be present, which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals. This includes the characteristic signal for the carboxylic acid carbonyl carbon (~165-175 ppm), five signals for the sp² hybridized carbons of the pyridine ring, and one signal for the methyl group carbon in the aliphatic region.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), and C=C/C=N stretching vibrations characteristic of the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the signature of a molecule containing one bromine atom.

Safety and Handling

Proper handling is crucial when working with reactive chemical intermediates. This compound is classified as a hazardous substance.

Hazard ClassCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
STOT, Single ExposureH335May cause respiratory irritation

Data sourced from Ambeed.[2]

Handling and Storage Protocol:

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood.[3] Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents and sources of ignition.[1][3][4]

  • Spill Management: In case of a spill, avoid generating dust.[5] Remove all ignition sources.[3] Collect the spilled material using non-sparking tools and place it in a suitable container for disposal.[3]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[3] If on skin, wash with soap and water. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.[3]

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

Reactivity Profile

The compound's structure offers three primary points for chemical modification:

  • The Bromine Atom: This site is ideal for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.[2] This makes it a powerful handle for introducing aryl, heteroaryl, alkyl, or amino substituents at the 5-position.

  • The Carboxylic Acid: This functional group is a versatile anchor for derivatization. It can be readily converted into esters, amides, or acid chlorides. Amide bond formation, in particular, is a cornerstone of medicinal chemistry for linking the scaffold to other fragments or amines.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated, alkylated, or oxidized to form an N-oxide, which can alter the electronic properties and reactivity of the ring system.

cluster_Br Bromo Group Reactivity cluster_COOH Carboxylic Acid Reactivity A This compound B1 Suzuki Coupling (+ Boronic Acid) A->B1 Pd Catalyst B2 Sonogashira Coupling (+ Alkyne) A->B2 Pd/Cu Catalyst B3 Buchwald-Hartwig Amination (+ Amine) A->B3 Pd Catalyst C1 Amide Formation (+ Amine, Coupling Agent) A->C1 e.g., HATU C2 Esterification (+ Alcohol, Acid) A->C2 e.g., H₂SO₄ C3 Reduction (+ Reducing Agent) A->C3 e.g., BH₃

Caption: Key reaction pathways for this compound.

Proposed Synthetic Protocol: Bromination of 2-methylisonicotinic acid

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

  • 2-methylisonicotinic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Ice water

  • Sodium thiosulfate solution (10%)

  • Appropriate organic solvent for recrystallization (e.g., Ethanol/Water)

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, charge 2-methylisonicotinic acid (1.0 eq).

  • Acidification: Carefully add concentrated sulfuric acid (approx. 3-4 mL per gram of starting material) to the flask while cooling in an ice bath. Stir until the solid is completely dissolved. The sulfuric acid acts as both a solvent and an activating agent, protonating the pyridine nitrogen to make the ring less susceptible to oxidation and directing the electrophilic attack.

  • Bromination: Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at 0-5 °C. Alternatively, add liquid bromine (1.1 eq) dropwise via the dropping funnel. The reaction is exothermic and should be controlled carefully.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product and dilute the sulfuric acid.

  • Workup: If bromine was used, decolorize the solution by adding a 10% aqueous solution of sodium thiosulfate until the orange color disappears.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid, followed by a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the purified this compound. Dry the final product under vacuum.

Applications in Drug Discovery

The true value of this compound lies in its application as a scaffold in the design and synthesis of biologically active molecules. Its rigid pyridine core serves as a well-defined framework to orient substituents in three-dimensional space, which is critical for binding to protein targets.

Scaffold for Kinase and PARP Inhibitors

Many targeted therapies, especially in oncology, focus on inhibiting enzymes like kinases and Poly(ADP-ribose) Polymerase (PARP).[6] The pyridine scaffold is a common feature in many such inhibitors. This compound serves as an excellent starting point for generating novel inhibitors for several reasons:

  • The bromine at the 5-position can be replaced via Suzuki coupling to install various aryl or heteroaryl groups, which can occupy hydrophobic pockets in an enzyme's active site.[6]

  • The carboxylic acid at the 4-position can be converted into an amide that forms critical hydrogen bonds with the protein backbone.

  • The methyl group at the 2-position can provide beneficial steric interactions or be further functionalized.

Intermediate for Combinatorial Chemistry

The orthogonal reactivity of the bromo and carboxylic acid groups makes this compound ideal for combinatorial library synthesis to accelerate the drug discovery process.

A Start: This compound B Step 1: Parallel Suzuki Coupling (Vary R¹ via Boronic Acids) A->B C Intermediate Library (Diverse R¹) B->C D Step 2: Parallel Amide Coupling (Vary R² via Amines) C->D E Final Compound Library (Diverse R¹ and R²) D->E F High-Throughput Screening (Biological Assays) E->F

Caption: Drug discovery workflow using the title compound as a scaffold.

This workflow demonstrates how a single starting material can be rapidly diversified at two different positions to generate a large library of related compounds. This strategy allows researchers to efficiently explore the structure-activity relationship (SAR) around the pyridine core to identify potent and selective drug candidates.

Conclusion

This compound (CAS 1060810-16-3) is a strategic and high-value building block for chemical synthesis and pharmaceutical research. Its well-defined structure, featuring three distinct and reactive functional groups, provides a robust platform for creating novel molecular architectures. By leveraging established synthetic protocols, particularly palladium-catalyzed cross-coupling and amide bond formation, researchers can efficiently generate libraries of complex molecules for screening against a wide range of biological targets. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in advancing the frontiers of drug discovery.

References

  • Kikkoman Biochemifa Company. (2016, November 18). SAFETY DATA SHEET. Available at: [Link]

  • Airgas. SAFETY DATA SHEET. Available at: [Link]

  • Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Google Patents. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.

Sources

Solubility Profile and Process Optimization for 5-Bromo-2-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 5-Bromo-2-methylisonicotinic acid in Organic Solvents Document Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers.

Executive Summary

This compound (CAS: 1060810-16-3) is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors and other pharmaceutical agents. Its solubility profile is dominated by the interplay between the polar carboxylic acid moiety, the basic pyridine nitrogen, and the lipophilic bromine/methyl substituents.

This guide provides a comprehensive technical analysis of its solubility behavior. While direct experimental mole-fraction data is sparse in open literature, this document synthesizes data from structural analogs (e.g., 5-bromonicotinic acid, 5-bromo-2-methylbenzoic acid) to establish a predictive solubility landscape . It further details the experimental protocols required to validate these values for IND-enabling studies.

Key Insights:

  • Primary Solvents: High solubility in dipolar aprotic solvents (DMSO, DMF).

  • Recrystallization: Temperature-dependent solubility in lower alcohols (Ethanol, Isopropanol) makes them ideal for purification.

  • pH Dependency: Exhibits a U-shaped aqueous solubility curve; minimum solubility occurs near the isoelectric point (pH ~3–4).

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solubility behavior.

PropertyValue / DescriptionImpact on Solubility
Molecular Weight 216.03 g/mol Moderate MW facilitates dissolution in organic solvents compared to high polymers.
Structure Pyridine ring, -COOH (C4), -Br (C5), -Me (C2)Amphiphilic nature. -COOH drives polarity; -Br/-Me drive lipophilicity.
pKa (Predicted) pKa₁ (Pyridine N) ≈ 2.5–3.0pKa₂ (COOH) ≈ 3.5–4.5Solubility is highly pH-dependent in aqueous/organic mixtures.
LogP (Predicted) ~1.8 – 2.2Moderate lipophilicity; suggests good solubility in medium-polarity solvents (EtOAc, THF).
H-Bond Donors 1 (COOH)Capable of dimerization in non-polar solvents.
H-Bond Acceptors 3 (N, C=O, -OH)Good interaction with protic solvents (MeOH, Water).

Solubility Landscape & Solvent Selection

Based on "Structure-Property Relationship" (SPR) analysis of analogous pyridine-carboxylic acids (e.g., 5-bromonicotinic acid), the following solubility classes are established.

Dipolar Aprotic Solvents (High Solubility)

Solvents: DMSO, DMF, NMP, DMAC.

  • Mechanism: Disruption of intermolecular hydrogen bonds and strong dipole-dipole interactions with the polarized aromatic ring.

  • Application: Ideal reaction media for nucleophilic aromatic substitutions (SNAr) or Suzuki couplings where high concentration (>0.5 M) is required.

Polar Protic Solvents (Temperature Dependent)

Solvents: Methanol, Ethanol, Isopropanol (IPA).

  • Mechanism: Solvation via hydrogen bonding.

  • Behavior: Moderate solubility at room temperature (RT), significantly increased at boiling point.

  • Application: Primary choice for recrystallization. The compound can be dissolved in hot ethanol and precipitated upon cooling.

Non-Polar / Low Polarity Solvents (Anti-Solvents)

Solvents: Hexane, Heptane, Toluene, Dichloromethane (DCM).

  • Behavior: Low to negligible solubility.

  • Application: Used as anti-solvents to drive precipitation from reaction mixtures (e.g., adding Heptane to an Ethyl Acetate solution).

Aqueous Solubility
  • pH < 2: Soluble (Cationic form: Pyridinium species).

  • pH 3–4: Insoluble (Neutral/Zwitterionic species forms precipitate).

  • pH > 6: Soluble (Anionic form: Carboxylate species).

Experimental Protocols for Solubility Determination

For regulatory filings, predictive data must be validated experimentally. Below is the standard operating procedure (SOP) for thermodynamic solubility determination.

Shake-Flask Method (Thermodynamic Solubility)

This protocol ensures equilibrium is reached, distinguishing it from kinetic solubility.

  • Preparation: Add excess solid this compound to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Cap tightly and agitate at a fixed temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.

  • Sampling: Centrifuge the slurry. Filter the supernatant through a 0.22 µm PTFE filter (pre-heated if measuring elevated temps).

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (254 nm).

Workflow Visualization

The following diagram outlines the decision logic for solubility screening and purification.

SolubilityWorkflow Start Start: this compound Screen Solubility Screen (Shake-Flask) Start->Screen HighSol High Solubility (>50 mg/mL) (DMSO, DMF) Screen->HighSol Dissolves Rapidly ModSol Moderate/Temp Dependent (EtOH, MeOH, IPA) Screen->ModSol Dissolves with Heat LowSol Low Solubility (<1 mg/mL) (Heptane, Water pH 3-4) Screen->LowSol Suspension Remains Reaction Use as Reaction Solvent HighSol->Reaction Cryst Use for Recrystallization ModSol->Cryst AntiSolv Use as Anti-Solvent LowSol->AntiSolv

Caption: Decision matrix for solvent classification based on solubility screening results.

Thermodynamic Modeling

To optimize crystallization processes, solubility data at multiple temperatures (


 vs 

) should be modeled.
Modified Apelblat Equation

For correlating experimental data, the modified Apelblat equation is the industry standard for this class of compounds:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)
    
  • 
    : Empirical parameters derived from regression.
    
Van't Hoff Analysis

To determine the enthalpy of dissolution (


), plot 

vs

.
  • Positive Slope: Endothermic dissolution (Solubility increases with T).

  • Insight: For this compound in ethanol, dissolution is expected to be endothermic (

    
    ), confirming the utility of cooling crystallization.
    

Process Application: Purification Strategy

Based on the solubility differential, the following purification workflow is recommended for crude material containing inorganic salts or regioisomers.

Acid-Base Precipitation (Chemical Purification)
  • Dissolution: Dissolve crude solid in 1M NaOH (aq). The compound forms a soluble sodium carboxylate salt.

  • Filtration: Filter off insoluble impurities (e.g., non-acidic brominated byproducts).

  • Precipitation: Slowly add 1M HCl to the filtrate until pH reaches ~3.5.

  • Isolation: The product precipitates as a white solid. Filter and wash with water.[1]

Recrystallization (Physical Purification)
  • Solvent: Ethanol (95% or anhydrous).

  • Procedure: Dissolve the wet cake from step 6.1 in boiling ethanol (approx. 10-15 volumes).

  • Polishing: Perform a hot filtration if particulates remain.

  • Crystallization: Cool slowly to 0–5°C.

  • Yield Optimization: If recovery is low, add Heptane (anti-solvent) dropwise to the cold solution until turbidity persists.

PurificationLogic Crude Crude Mixture AqBase Dissolve in 1M NaOH Crude->AqBase Filter1 Filter Insolubles AqBase->Filter1 Acidify Acidify to pH 3.5 Filter1->Acidify Precip Collect Precipitate Acidify->Precip Recryst Recrystallize (EtOH) Precip->Recryst Final Pure API Intermediate Recryst->Final

Caption: Integrated Acid-Base and Recrystallization purification workflow.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346004, 5-Bromo-2-methylbenzoic acid. Retrieved from [Link](Used as SPR analog for solubility prediction).

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Grant, D. J. W., & Higuchi, T. (1990).Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

5-Bromo-2-methylisonicotinic acid medicinal chemistry scaffold applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications of 5-Bromo-2-methylisonicotinic acid , a high-value heterocyclic scaffold.

Medicinal Chemistry Applications & Synthetic Utility[1][2]

Executive Summary

This compound represents a "privileged" pyridine scaffold in modern drug discovery, particularly for the synthesis of Type II Kinase Inhibitors , Smoothened (Smo) Antagonists , and GPCR ligands . Its structural uniqueness lies in its trisubstituted pattern, which offers three orthogonal vectors for chemical diversification:

  • C4-Carboxylic Acid: Serves as the primary "warhead" attachment point or hydrogen-bonding motif (typically via amide coupling).

  • C5-Bromide: A handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to establish biaryl systems crucial for hydrophobic pocket occupancy.

  • C2-Methyl Group: Provides steric bulk to induce atropisomerism or metabolic stability, and serves as a latent handle for oxidation to aldehydes or hydroxymethyl groups.

This guide outlines the strategic application of this scaffold, providing validated protocols for its functionalization and integration into high-throughput library synthesis.

Structural Analysis & Reactivity Profile

The pyridine ring is electron-deficient, making the C5-position susceptible to nucleophilic aromatic substitution (


) only under forcing conditions, but highly reactive in Palladium-catalyzed cross-couplings. The C4-acid is electronically deactivated by the adjacent nitrogen and bromine, requiring potent coupling reagents.
The Reactivity Triad

The following diagram illustrates the orthogonal reactivity vectors of the scaffold.

ReactivityTriad Core This compound (Core Scaffold) C4_Acid C4-Carboxylic Acid (Amide Coupling / Esterification) Core->C4_Acid Vector 1: H-Bond Donor/Acceptor C5_Bromo C5-Bromide (Suzuki / Buchwald / Sonogashira) Core->C5_Bromo Vector 2: Hydrophobic Extension C2_Methyl C2-Methyl (Steric Bulk / Oxidation) Core->C2_Methyl Vector 3: Metabolic Block Kinase Kinase Inhibitors (Hinge Binder / DFG-out) C4_Acid->Kinase GPCR GPCR Ligands (Biaryl Amides) C4_Acid->GPCR C5_Bromo->Kinase

Figure 1: Orthogonal reactivity map of this compound, highlighting the three distinct vectors for chemical modification.

Synthetic Methodologies & Protocols

To utilize this scaffold effectively, the order of operations is critical. The most robust workflow involves Amide Coupling first , followed by Cross-Coupling . Attempting Suzuki coupling on the free acid often leads to catalyst poisoning or protodeboronation issues.

Protocol A: Selective Amide Coupling (C4-Position)

This protocol describes the coupling of the core acid with an amine (e.g., an aniline or aliphatic amine) to generate the scaffold "head."

Rationale: The electron-deficient nature of the pyridine ring makes the carboxylic acid less electrophilic. Standard EDC/HOBt conditions may be sluggish. HATU is preferred for its high activity.

Materials:

  • This compound (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide), anhydrous

Step-by-Step Procedure:

  • Activation: Dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) under

    
     atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes.
    
  • Coupling: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.

  • Addition: Add the amine partner (1.1 mmol) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Look for M+H of product; Br isotope pattern 1:1).

  • Workup: Dilute with EtOAc (50 mL), wash with saturated

    
     (2x), water (2x), and brine (1x). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling (C5-Position)

Once the amide is installed, the bromine atom at C5 is primed for cross-coupling to build the biaryl system.

Rationale: Pyridyl bromides are excellent substrates for Pd-catalyzed coupling.


 is robust and prevents dehalogenation side reactions common with 

.

Materials:

  • 5-Bromo-2-methylisonicotinamide derivative (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid/Ester (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 M aqueous solution) (3.0 equiv)
    
  • 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine the bromide (0.5 mmol), boronic acid (0.6 mmol), and

    
     (0.025 mmol).
    
  • Solvent: Add 1,4-Dioxane (4 mL) and 2.0 M

    
     (0.75 mL).
    
  • Degas: Sparge with Argon for 5 minutes (critical to prevent homocoupling).

  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave, 30 min).

  • Workup: Filter through a Celite pad, rinse with EtOAc. Wash filtrate with water/brine.

  • Purification: Flash chromatography or Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Strategic Applications in Drug Design

Case Study: Type II Kinase Inhibitor Design

Type II inhibitors bind to the inactive conformation (DFG-out) of kinases. This scaffold is ideal for constructing the "hinge-binding" and "linker" regions.

  • The Amide (C4): Forms the critical hydrogen bond with the backbone of the kinase hinge region or the "gatekeeper" residue.

  • The Biaryl (C5): The aryl group introduced via Suzuki coupling extends into the hydrophobic pocket (allosteric site), providing selectivity.

  • The Methyl (C2): Often positioned to clash with the gatekeeper residue in non-target kinases, thereby improving selectivity profiles.

Library Synthesis Workflow

For drug discovery campaigns, this scaffold is used to generate "SAR Matrices" (Structure-Activity Relationship).

Workflow Step1 Step 1: Core Activation (HATU/DIPEA) Step2 Step 2: Amide Diversification (Add 20 different Amines) Step1->Step2 Parallel Synthesis Step3 Step 3: Suzuki Diversification (Add 20 different Boronic Acids) Step2->Step3 Split-Pool or Array Final Final Library (400 Analogs) Step3->Final HPLC Purification

Figure 2: High-throughput library synthesis workflow utilizing the this compound core.

Analytical Data Summary

When characterizing intermediates derived from this scaffold, specific spectral signatures confirm the regioselectivity.

FeatureMethodExpected Signal / Observation
Aromatic Protons 1H NMRTwo singlets (or meta-coupled doublets) in the aromatic region (approx. δ 8.0 - 9.0 ppm).
Methyl Group 1H NMRSharp singlet at approx.[1] δ 2.5 - 2.7 ppm.
Bromine Isotope LC-MSDistinct 1:1 doublet [M]+ and [M+2]+.
Amide Carbon 13C NMRCarbonyl peak at approx. δ 165 ppm.

References

  • BenchChem. (2025).[2] Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. Retrieved from

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: this compound. Retrieved from

  • BLD Pharm. (2025). This compound: NMR and HPLC Data. Retrieved from

Sources

Sourcing and Quality Control of 5-Bromo-2-methylisonicotinic Acid (GMP Grade): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-methylisonicotinic acid is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). For researchers and drug development professionals, securing a reliable supply of this intermediate at Good Manufacturing Practice (GMP) grade is critical for ensuring the quality, safety, and efficacy of the final drug product. This in-depth technical guide provides a comprehensive overview of the commercial landscape for GMP-grade this compound, outlines a representative synthesis process, and details the necessary analytical methodologies for robust quality control. This guide is intended to empower scientific professionals with the knowledge to effectively source and qualify this critical raw material.

The Importance of GMP Grade in Pharmaceutical Intermediates

In the pharmaceutical industry, Good Manufacturing Practices (GMP) are a set of regulations and quality standards that ensure products are consistently produced and controlled.[1][2] For an API intermediate like this compound, GMP compliance is not merely a regulatory hurdle but a fundamental aspect of risk management in drug development. The use of GMP-grade intermediates provides assurance of:

  • Purity and Impurity Profile: A well-defined and controlled impurity profile is essential, as impurities in the intermediate can carry through to the final API, potentially affecting its safety and efficacy.

  • Consistency: GMP manufacturing ensures batch-to-batch consistency, which is crucial for reproducible API synthesis and consistent drug product performance.

  • Traceability: A robust documentation system provides complete traceability of all raw materials, equipment, and processes used in the manufacturing of the intermediate.

  • Regulatory Compliance: The use of GMP-grade materials is a prerequisite for regulatory submissions to authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]

The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides the framework for GMP for APIs and their intermediates.[1][3][4]

Commercial Landscape for GMP-Grade this compound

Direct, off-the-shelf commercial suppliers of this compound explicitly certified as GMP grade are not readily found. This is common for specialized pharmaceutical intermediates. The primary route for obtaining this compound at the required quality standard is through custom synthesis by a reputable Contract Development and Manufacturing Organization (CDMO) .[5][6]

When selecting a CDMO for the synthesis of GMP-grade this compound, it is crucial to evaluate their expertise in pyridine chemistry and their track record in GMP manufacturing.

Table 1: Key Considerations for Selecting a CDMO for Custom Synthesis

CriteriaKey Questions to Ask
Regulatory Compliance Is the facility FDA inspected and/or compliant with EMA regulations? Can they provide a certificate of GMP compliance?
Technical Expertise What is their experience with pyridine chemistry and halogenation reactions? Do they have a strong analytical team for method development and validation?
Quality Systems Do they have a robust quality management system in place, in line with ICH Q7 guidelines? How do they handle deviations, out-of-specification results, and change control?
Project Management Is there a dedicated project manager? How do they communicate progress and handle technical challenges?
Scalability Can they produce the required quantities for different stages of drug development, from preclinical to commercial scale?

Several CDMOs specialize in the custom synthesis of complex organic molecules, including heterocyclic compounds like pyridine derivatives, under GMP conditions.[5][]

Synthesis and Purification of this compound

While specific proprietary synthesis routes will vary between manufacturers, a representative pathway for the synthesis of this compound can be conceptualized based on established organic chemistry principles for pyridine derivatives.

Representative Synthesis Pathway

A plausible synthetic route starts from a readily available substituted pyridine. The following diagram illustrates a potential multi-step synthesis.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Key Reaction Step cluster_2 Purification cluster_3 Final Product 2_methyl_isonicotinic_acid 2-Methylisonicotinic Acid Bromination Bromination 2_methyl_isonicotinic_acid->Bromination Brominating Agent (e.g., NBS, Br2) Purification Purification Bromination->Purification Crude Product Final_Product This compound Purification->Final_Product GMP Grade Product

Caption: A representative synthesis workflow for this compound.

Experimental Protocol (Illustrative)

The following is an illustrative protocol and should be optimized and validated by a qualified CDMO.

  • Reaction Setup: In a suitable glass-lined reactor, 2-methylisonicotinic acid is dissolved in a suitable solvent (e.g., a strong acid like sulfuric acid).

  • Bromination: A brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), is added portion-wise at a controlled temperature. The reaction is monitored by an appropriate in-process control (IPC) such as High-Performance Liquid Chromatography (HPLC) until completion.

  • Quenching and Isolation: The reaction mixture is carefully quenched, and the pH is adjusted to precipitate the crude product. The solid is then isolated by filtration and washed.

  • Purification: The crude this compound is purified to the required GMP standard. A common method for purifying carboxylic acids is recrystallization from a suitable solvent system.[8] The choice of solvent is critical to ensure efficient removal of impurities.

Potential Impurities

A thorough understanding of potential impurities is a cornerstone of GMP. Based on the representative synthesis, potential impurities could include:

  • Starting Material: Unreacted 2-methylisonicotinic acid.

  • Isomeric Impurities: Formation of other brominated isomers.

  • Over-brominated Products: Di-brominated species.

  • Residual Solvents: Solvents used in the reaction and purification steps.

  • Inorganic Salts: From quenching and pH adjustment steps.

The control of these impurities to within acceptable limits, as defined by the specification, is a critical aspect of the manufacturing process.

Quality Control and Analytical Methods

A robust set of analytical methods is required to ensure the quality of each batch of GMP-grade this compound. These methods must be validated according to ICH Q2(R1) guidelines to demonstrate their suitability for their intended purpose.[9][10]

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for the release of a batch of GMP-grade intermediate.

QC_Workflow Sampling Batch Sampling Identification Identification (FTIR, NMR) Sampling->Identification Assay_Purity Assay and Purity (HPLC-UV) Sampling->Assay_Purity Residual_Solvents Residual Solvents (GC-HS) Sampling->Residual_Solvents Heavy_Metals Heavy Metals (ICP-MS) Sampling->Heavy_Metals Review_Approve Data Review and Quality Unit Approval Identification->Review_Approve Assay_Purity->Review_Approve Residual_Solvents->Review_Approve Heavy_Metals->Review_Approve Batch_Release Batch Release Review_Approve->Batch_Release

Caption: A typical quality control workflow for a GMP-grade pharmaceutical intermediate.

Key Analytical Techniques and Protocols

Table 2: Analytical Methods for Quality Control of this compound

TestMethodIllustrative Protocol
Identification FTIRThe infrared spectrum of the sample should be concordant with the reference standard.
Assay and Purity HPLC-UVA validated reverse-phase HPLC method with UV detection is the standard for assay and purity determination. A typical method would involve a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile. Detection would be at a suitable UV wavelength determined by the UV spectrum of the molecule.[11][12][13]
Structure Confirmation ¹H NMR, ¹³C NMR, Mass SpectrometryThese techniques are used for definitive structure elucidation, especially during initial characterization and for reference standard qualification. The NMR spectra should be consistent with the proposed structure, and the mass spectrum should show the correct molecular ion with the characteristic isotopic pattern for a bromine-containing compound.[14][15][16]
Residual Solvents GC-HSAnalysis for residual solvents is performed using gas chromatography with headspace sampling, according to USP <467> or Ph. Eur. 2.4.24.
Heavy Metals ICP-MS or ICP-OESDetermination of heavy metals is conducted according to USP <232>/<233> or Ph. Eur. 2.4.20.
Validation of Analytical Methods

As per ICH Q2(R1), the analytical methods used for quality control must be validated for the following parameters, as appropriate for the type of test:[9][10][17][18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

References

  • CrystEngComm. (2012). Novel metal–organic frameworks based on 5-bromonicotinic acid: Multifunctional materials with H2 purification capabilities. Royal Society of Chemistry. Available at: [Link]

  • Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations. (2021). PMC. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Pure Synth. (n.d.). Pyridine Derivatives Suppliers | Agro & Fine Chemicals. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • Google Patents. (n.d.). CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate.
  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available at: [Link]

  • ResearchGate. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylbenzoic acid. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • PMC. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Available at: [Link]

  • ResearchGate. (n.d.). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Available at: [Link]

  • PMC. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Available at: [Link]

  • IntuitionLabs. (2026). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. Available at: [Link]

  • Denmark Group. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Available at: [Link]

  • European Patent Office. (2011). Process for producing pyridine carboxylic acids - EP 2428505 B1. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • ResearchGate. (2021). Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations. Available at: [Link]

  • NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. (2024). MDPI. Available at: [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Available at: [Link]

  • A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava). (2019). MDPI. Available at: [Link]

  • ResearchGate. (n.d.). NMR study of the protonation of domoic acid. Available at: [Link]

  • ResearchGate. (n.d.). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide. Available at: [Link]

  • Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. (2025). MDPI. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available at: [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. (2013). Biogeosciences. Available at: [Link]

  • ComplianceOnline. (n.d.). Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. Available at: [Link]

  • NAFDAC. (2024). International Council for Harmonization (ICH) Q7 (Good Manufacturing Practice Guideline for Active Pharmaceutical Ingredients) Training for Regulators and Industry. Available at: [Link]

Sources

Methodological & Application

Introduction: The Strategic Importance of 5-Bromo-2-methylisonicotinic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methylisonicotinic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic and industrial laboratories, particularly within pharmaceutical and fine chemical industries for the synthesis of complex molecules like polyolefins, styrenes, and substituted biphenyls.[1]

This compound is a highly valuable bifunctional building block. Its structure presents two key reactive sites: an aryl bromide on the pyridine ring, which serves as an excellent handle for palladium-catalyzed cross-coupling, and a carboxylic acid, which allows for subsequent derivatization, such as amide bond formation.[3] This dual functionality makes it an ideal scaffold for constructing diverse molecular libraries aimed at drug discovery and development.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth look at the reaction mechanism, a detailed experimental protocol, and a robust troubleshooting guide for the successful Suzuki coupling of this compound with a variety of organoboron reagents.

Reaction Principle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4] The cycle is generally understood to comprise three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The active catalyst is a low-valent palladium(0) species, which is either introduced directly or generated in situ from a more stable palladium(II) precatalyst.[5][6]

  • Oxidative Addition: The catalytic cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This step breaks the C-Br bond and oxidizes the palladium center from Pd(0) to Pd(II), forming an organopalladium(II) intermediate.[1][4] This is often the rate-determining step of the cycle.[1]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the transfer of the organic group to the palladium center.[1][4][7]

  • Reductive Elimination: The final step involves the coupling of the two organic fragments attached to the palladium(II) center. This forms the new carbon-carbon bond of the desired biaryl product and simultaneously regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) ArPdBr Ar-Pd(II)L_n-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L_n-R' (Transmetalation Product) ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination product Product (Ar-R') ArPdR->product start 5-Bromo-2-methyl- isonicotinic Acid (Ar-Br) start->ArPdBr boronic R'-B(OH)₂ + Base -> [R'-B(OH)₃]⁻ boronic->ArPdR Troubleshooting_Workflow Start Reaction Failed or Low Yield Check_Inert Was the inert atmosphere rigorously maintained? Start->Check_Inert Improve_Degas ACTION: Improve degassing. Use fresh, high-purity gas. Use freeze-pump-thaw cycles. Check_Inert->Improve_Degas No Check_Reagents Are reagents (base, solvent) anhydrous and pure? Check_Inert->Check_Reagents Yes Improve_Degas->Start Re-run Dry_Reagents ACTION: Use flame-dried glassware. Use fresh anhydrous solvent. Grind base before use. Check_Reagents->Dry_Reagents No Check_Catalyst Is the catalyst/ligand active? Check_Reagents->Check_Catalyst Yes Dry_Reagents->Start Re-run New_Catalyst ACTION: Use fresh catalyst. Screen different ligands (e.g., SPhos, XPhos). Check_Catalyst->New_Catalyst No Check_Side_Products What side products are observed? Check_Catalyst->Check_Side_Products Yes New_Catalyst->Start Re-run Homocoupling Homocoupling of Boronic Acid Check_Side_Products->Homocoupling Mainly Protodeboronation Protodeboronation Check_Side_Products->Protodeboronation Mainly Solve_Homocoupling CAUSE: Oxygen presence. ACTION: Strict O₂ exclusion. Consider a Pd(0) source. Homocoupling->Solve_Homocoupling Solve_Proto CAUSE: Protic sources (H₂O). ACTION: Ensure anhydrous conditions. Use stable boronate esters. Protodeboronation->Solve_Proto Solve_Homocoupling->Start Re-run Solve_Proto->Start Re-run

Sources

esterification of 5-Bromo-2-methylisonicotinic acid to methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Esterification of 5-Bromo-2-methylisonicotinic Acid

Executive Summary

This application note details the optimized protocols for the esterification of This compound to its methyl ester. While esterification is a fundamental transformation, this specific substrate presents a unique challenge: the C5-bromo substituent is ortho to the C4-carboxylic acid , creating significant steric hindrance that impedes standard Fischer esterification kinetics.

To overcome this, we recommend Method A (Thionyl Chloride Activation) as the primary industrial standard, utilizing an in situ acid chloride intermediate to drive conversion. Method B (Base-Promoted Alkylation) is provided as a mild alternative for small-scale medicinal chemistry applications where acidic conditions must be avoided.

Structural Analysis & Synthetic Strategy

The target substrate contains a pyridine ring with a carboxylic acid at position 4. The critical structural feature dictating the reaction pathway is the bromine atom at position 5.

  • Steric Hindrance: The Van der Waals radius of Bromine (1.85 Å) creates a steric wall adjacent to the carbonyl carbon. In a standard equilibrium-driven Fischer esterification (MeOH/H₂SO₄), the formation of the tetrahedral intermediate is energetically disfavored and slow.

  • Electronic Effect: The electron-deficient pyridine ring increases the acidity of the carboxylic acid, but also renders the carbonyl carbon highly electrophilic once activated.

Strategic Solution: We utilize Thionyl Chloride (


) to convert the acid into an acid chloride .[1][2][3] This intermediate is planar (reducing steric compression relative to the tetrahedral intermediate) and highly reactive, allowing the methanol nucleophile to attack rapidly, effectively bypassing the steric barrier.
Visualizing the Reaction Pathway

ReactionPathway Substrate This compound Intermediate Acid Chloride (Transient Active Species) Substrate->Intermediate Activation (-SO2, -HCl) Reagent SOCl2 / MeOH Product Methyl 5-bromo-2-methylisonicotinate Intermediate->Product Methanolysis (Fast) Steric Ortho-Bromo Steric Hindrance Overcome by Acid Chloride route Steric->Substrate

Figure 1: Reaction pathway utilizing acid chloride activation to overcome ortho-substituent steric hindrance.

Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (Primary Protocol)

Best for: Gram-to-Kilogram scale, high yield, cost-efficiency.

Safety Warning: Thionyl chloride reacts violently with water and methanol. This reaction releases


 and 

gas.[1] Perform exclusively in a fume hood with a gas scrubber.

Reagents:

  • This compound (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 - 5.0 eq)
    
  • Methanol (Anhydrous, 10-20 volumes)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube (CaCl₂) or nitrogen line. Connect the outlet to a caustic scrubber (NaOH solution) to trap acid gases.

  • Solvent Charge: Charge anhydrous Methanol (MeOH) into the flask and cool to 0°C using an ice bath.

  • Activation (Critical Step): Add Thionyl Chloride dropwise to the cold methanol over 30 minutes.

    • Note: This generates

      
      in situ. The reaction is exothermic; maintain temperature <10°C to prevent solvent boil-over.
      
  • Substrate Addition: Remove the ice bath. Add solid this compound in portions to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 4–6 hours .

    • Monitor: Check progress via TLC (EtOAc/Hexane 1:1) or LCMS. The acid chloride intermediate will not be visible; look for the disappearance of the acid peak (

      
      ) and appearance of the ester (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove MeOH and excess

      
      .[4] Do not overheat. 
      
    • Dissolve the residue in Ethyl Acetate (EtOAc).[5]

    • Neutralization: Slowly wash the organic layer with saturated

      
       solution until the aqueous layer is pH ~8. This removes unreacted acid and neutralizes HCl salts.
      
    • Wash with Brine, dry over

      
      , filter, and concentrate.
      
  • Purification: The crude product is typically >95% pure.[6] If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Method B: Base-Promoted Alkylation (Alternative Protocol)

Best for: Small scale (<100mg), parallel synthesis, acid-sensitive moieties.

Reagents:

  • Substrate (1.0 eq)

  • Methyl Iodide (MeI) (1.5 eq) [Carcinogen Warning]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide) (10 volumes)

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound in DMF at room temperature.

  • Deprotonation: Add powdered

    
    . Stir for 15 minutes to generate the carboxylate anion.
    
  • Alkylation: Add Methyl Iodide dropwise.

    • Note: Reaction is usually fast (1–2 hours) at Room Temperature due to the high nucleophilicity of the carboxylate.

  • Workup: Dilute with water (5x volume) and extract with EtOAc. Wash organic layer extensively with water (to remove DMF) and brine.

  • Isolation: Dry and concentrate.

Analytical Validation & Data

To ensure the integrity of the protocol, the following analytical markers should be verified.

ParameterSpecificationDiagnostic Signal
Physical State White to off-white solidMelting Point: ~50-55°C (Predicted)
LCMS (ESI+) [M+H]+230.0 / 232.0 (1:1 Br isotope pattern)
1H NMR (CDCl3) Methyl Ester Singletδ 3.98 ppm (s, 3H)
1H NMR (CDCl3) Aromatic ProtonsTwo singlets (due to C2-Me and C5-Br positions)
IR Spectroscopy Carbonyl Stretch~1730 cm⁻¹ (Ester C=O) vs ~1700 cm⁻¹ (Acid)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Method A) Incomplete acid chloride formation due to moisture.Ensure MeOH is anhydrous. Increase

to 5.0 eq.
Low Yield (Workup) Product lost in aqueous layer as pyridine salt.The pyridine nitrogen can be protonated. Ensure the neutralization step reaches pH 8-9 to keep the pyridine as a free base.
Unknown Impurity by LCMS Methyl ether formation (rare).If reaction runs too long at high temp, nucleophilic aromatic substitution of Br by OMe is possible (though difficult). Limit reflux to 6h.

Decision Matrix

Use the following logic flow to select the appropriate method for your specific constraints.

DecisionTree Start Start: Esterification of This compound Scale What is the reaction scale? Start->Scale AcidSens Is the setup acid-sensitive? Scale->AcidSens < 1 Gram MethodA Method A: SOCl2 / MeOH (Recommended) Scale->MethodA > 1 Gram AcidSens->MethodA No MethodB Method B: MeI / K2CO3 (Alternative) AcidSens->MethodB Yes

Figure 2: Method selection decision tree based on scale and chemical sensitivity.

References

  • General Mechanism of Pyridine Acid Esterification

    • Title: Thionyl Chloride (SOCl2) and Methanol (MeOH) Esterification.[1][4][7]

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Specific Analogous Protocol (5-Bromonicotinic Acid)

    • Title: Process for preparing 5-bromonicotinic acid (Patent RU2039046C1).[8]

    • Context: Describes the reflux of nicotinic acid derivatives with thionyl chloride, validating the stability of the bromo-pyridine motif under these conditions.
    • URL
  • Steric Hindrance in Esterification

    • Title: A New Method for the Esterification of Certain Sterically Hindered Acids.[9]

    • Source: Journal of the American Chemical Society (via ElectronicsAndBooks archive).
    • URL:[Link]

  • Compound Data (Target)

    • Title: Methyl 5-bromo-2-methylisonicotin
    • Source: PubChem.[10]

    • URL:[Link]

Sources

Synthesis of Amides from 5-Bromo-2-methylisonicotinic Acid Utilizing HATU: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of the amide bond is a cornerstone of modern medicinal chemistry and drug development. This application note provides a comprehensive guide to the synthesis of amides from 5-Bromo-2-methylisonicotinic acid using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). We delve into the mechanistic underpinnings of this transformation, offer a detailed and robust experimental protocol, and address common challenges to empower researchers in their synthetic endeavors.

Introduction

Amide bonds are a ubiquitous structural motif found in a vast array of pharmaceuticals, natural products, and bioactive molecules.[1][2][3] Their synthesis, therefore, represents one of the most frequently executed reactions in the field of drug discovery.[1] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[4] Consequently, the activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.[4][5]

Over the years, a multitude of coupling reagents have been developed for this purpose.[1][4] Among these, HATU has emerged as a premier choice due to its high coupling efficiency, rapid reaction kinetics, and its ability to suppress racemization, particularly in peptide synthesis.[6][7][8] HATU, a uronium/aminium-based reagent, is superior in activity to many other coupling agents due to the neighboring group effect of the nitrogen atom in its 7-azabenzotriazole core.[7] This guide focuses on the application of HATU in the synthesis of amides derived from this compound, a valuable building block in medicinal chemistry.

The Mechanism of HATU-Mediated Amide Coupling

The efficacy of HATU in amide bond formation stems from a two-stage process: the activation of the carboxylic acid and its subsequent reaction with an amine. This is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[8][9]

The reaction cascade is initiated by the deprotonation of the carboxylic acid by the base, forming a carboxylate anion.[8][10][11] This anion then performs a nucleophilic attack on the electrophilic carbon of the HATU reagent.[8] This results in the formation of a highly reactive and unstable O-acyl(tetramethyl)isouronium salt intermediate.[8][9] Subsequently, the displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt.[9] This step is crucial as it generates the key intermediate: an OAt-active ester.[9][10] This active ester is significantly more reactive towards nucleophilic attack by an amine compared to the initial carboxylic acid, leading to the efficient formation of the desired amide bond.[9][10]

HATU_Mechanism Carboxylic_Acid This compound Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate Isouronium_Salt O-acyl(tetramethyl)isouronium Salt Carboxylate->Isouronium_Salt Nucleophilic Attack HATU HATU HATU->Isouronium_Salt Active_Ester OAt-Active Ester Isouronium_Salt->Active_Ester Attack by HOAt anion HOAt_anion HOAt Anion HOAt_anion->Active_Ester Amide Desired Amide Active_Ester->Amide Nucleophilic Attack Amine Amine (R-NH2) Amine->Amide Byproducts Tetramethylurea + HOAt Amide->Byproducts

Caption: HATU-mediated amide coupling mechanism.

Experimental Protocol

This protocol provides a general procedure for the HATU-mediated coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)[12]

  • Amine (1.0–1.2 equiv)

  • HATU (1.05–1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)[13]

  • Anhydrous Dimethylformamide (DMF)[9]

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv) and HATU (1.05 equiv).

  • Dissolution: Dissolve the solids in anhydrous DMF.

  • Pre-activation: Add DIPEA (2.0 equiv) to the solution and stir for 5-15 minutes at room temperature for pre-activation.[14] This step is crucial to minimize side reactions.[14]

  • Amine Addition: To the pre-activated mixture, add a solution of the amine (1.1 equiv) in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[15]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[15]

experimental_workflow Start Start Setup 1. Reaction Setup: - this compound - HATU - Anhydrous DMF Start->Setup Preactivation 2. Pre-activation: - Add DIPEA - Stir for 5-15 min Setup->Preactivation Amine_Addition 3. Add Amine Solution Preactivation->Amine_Addition Monitoring 4. Reaction Monitoring: - TLC or LC-MS Amine_Addition->Monitoring Workup 5. Aqueous Workup: - Dilute with EtOAc - Wash with HCl, NaHCO3, Brine Monitoring->Workup Purification 6. Purification: - Dry, concentrate - Flash column chromatography Workup->Purification End End: Pure Amide Purification->End

Sources

High-Efficiency Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methylpyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The functionalization of 5-bromo-2-methylpyridine-4-carboxylic acid represents a critical node in the synthesis of kinase inhibitors and complex heterocyclic scaffolds. This substrate presents a unique "push-pull" electronic environment: the electron-deficient pyridine ring activates the C5-bromine toward oxidative addition, while the C4-carboxylic acid and C2-methyl group introduce significant steric and coordinative challenges.

Substrate Challenges
  • Catalyst Poisoning: The free carboxylic acid (C4) and the pyridine nitrogen (N1) can form stable, non-reactive chelates with Palladium (Pd), arresting the catalytic cycle.

  • Solubility: As a zwitterionic amino-acid-like species, the free acid exhibits poor solubility in standard non-polar organic solvents (Toluene, THF) used in cross-coupling.

  • Steric Crowding: The C5-bromine is ortho to the bulky carboxylic acid (C4). Bulky phosphine ligands may struggle to facilitate oxidative addition or transmetallation without steric relief.

Strategic Recommendation: The "Protect-Couple-Deprotect" Route

While direct coupling of the free acid is chemically possible using specialized water-soluble ligands (e.g., sSPhos), it is often capricious and low-yielding due to decarboxylation side reactions. The industry-standard protocol detailed herein utilizes a Methyl Ester Protection Strategy. This route ensures:

  • Solubility: The methyl ester is soluble in standard organic solvents (Dioxane, DME).

  • Electronic Activation: Esterification prevents carboxylate coordination to Pd.

  • Scalability: The workflow is robust for multi-gram scale-up.

Experimental Workflow

G Start 5-Bromo-2-methyl- pyridine-4-carboxylic Acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Reflux, 4h Inter Methyl Ester Intermediate Step1->Inter 95% Yield Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Inter->Step2 90°C, 12h Prod_Est Coupled Ester Product Step2->Prod_Est C-C Bond Formation Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Prod_Est->Step3 RT, 2h Final Final 5-Aryl-2-methyl- pyridine-4-carboxylic Acid Step3->Final Acidification

Figure 1: Strategic workflow for the reliable functionalization of the pyridine acid scaffold.

Detailed Protocols

Protocol A: Methyl Esterification (Pre-requisite)

Objective: To mask the acidic proton and improve lipophilicity.

Reagents:

  • Substrate: 5-Bromo-2-methylpyridine-4-carboxylic acid (1.0 equiv)

  • Solvent: Anhydrous Methanol (0.5 M concentration)

  • Catalyst: Conc. Sulfuric Acid (

    
    , 2.0 equiv) or Thionyl Chloride (
    
    
    
    , 1.5 equiv)

Procedure:

  • Suspend the starting acid in anhydrous methanol in a round-bottom flask.

  • Cool to 0°C. Add

    
     dropwise (exothermic).
    
  • Heat to reflux (65°C) for 4–6 hours. Monitor by LC-MS (Acid peak disappears; Methyl Ester [M+14] appears).

  • Work-up: Concentrate methanol. Neutralize carefully with sat.

    
    . Extract with Ethyl Acetate (EtOAc).[1][2] Dry over 
    
    
    
    .[1][2][3]
  • Yield Expectation: >90% (Off-white solid).

Protocol B: Suzuki-Miyaura Cross-Coupling (Core Reaction)

Objective: Installation of the aryl/heteroaryl group at C5.

Rationale for Catalyst Choice: We utilize Pd(dppf)Cl₂[1][4]·DCM . The bidentate ferrocenyl ligand (dppf) creates a large bite angle, which is crucial for:

  • Stabilizing the Pd center against coordination by the pyridine nitrogen.

  • Facilitating reductive elimination in sterically congested systems (ortho-substituted).

Reagents:

  • Substrate: Methyl 5-bromo-2-methylpyridine-4-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·DCM ) (0.03 – 0.05 equiv / 3-5 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (3.0 equiv) or Cesium Carbonate (
    
    
    
    )
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2][5]

Step-by-Step Procedure:

  • Setup: In a reaction vial or round-bottom flask equipped with a magnetic stir bar, add the Ester Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (3.0 equiv).

  • Solvent Addition: Add the 1,4-Dioxane/Water mixture. The concentration should be approximately 0.1 M with respect to the substrate.

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 10–15 minutes. Oxygen is the primary cause of homocoupling side-products and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv) quickly under a stream of inert gas. Seal the vessel immediately.

  • Reaction: Heat the mixture to 90°C for 4–16 hours.

    • Monitoring: Check TLC (EtOAc/Hexane) or LC-MS. Look for the consumption of the bromide and appearance of the biaryl product.

  • Work-up:

    • Cool to room temperature.[1][2][3][6][7][8]

    • Filter through a pad of Celite® (diatomaceous earth) to remove Pd black. Wash the pad with EtOAc.

    • Wash the filtrate with water and brine.[2][3]

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc).

Data Table: Optimization Screen (Representative Data)

EntryCatalyst (5 mol%)Base (3 eq)SolventTempYieldNotes
1Pd(PPh3)4Na2CO3DME/H2O85°C45%Sluggish; significant debromination.
2Pd(OAc)2 / SPhosK3PO4Toluene/H2O100°C78%Good, but SPhos is expensive.
3 Pd(dppf)Cl2 K3PO4 Dioxane/H2O 90°C 92% Optimal balance of cost/yield.
4Pd2(dba)3 / XPhosCs2CO3Dioxane100°C88%Excellent for sterically hindered boronates.
Protocol C: Hydrolysis (Saponification)

Objective: Recovery of the carboxylic acid.

Procedure:

  • Dissolve the coupled ester (1.0 equiv) in THF/Water (1:1).

  • Add Lithium Hydroxide Monohydrate (

    
    , 3.0 equiv).
    
  • Stir at Room Temperature for 2–4 hours. (Heating to 50°C may be required for bulky biaryls).

  • Work-up: Acidify carefully with 1N HCl to pH ~3–4. The zwitterionic product often precipitates. Filter the solid or extract with EtOAc/n-Butanol if solubility is an issue.

Mechanistic Insight & Troubleshooting

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle.[3] However, the Transmetallation step is the rate-determining bottleneck due to the electron-deficient nature of the pyridine ring and the steric bulk of the ortho-ester.

Cycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (R-Br) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronic Acid + Base (OH-) RedElim Reductive Elimination TransMet->RedElim Biaryl Complex RedElim->Pd0 + Product Note1 Steric hindrance at C4/C5 slows this step

Figure 2: Catalytic cycle highlighting the critical transmetallation step affected by the ortho-substituents.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Pd(dppf)Cl2 or XPhos precatalysts. Ensure rigorous degassing.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) or increase base concentration. Lower temp to 80°C.
Homocoupling (Ar-Ar) Oxygen PresenceRe-degas solvents. Add catalyst last.[9]
Hydrolysis of Ester Base too strong/hotUse K3PO4 instead of Carbonates. Avoid excessive heating time.

Safety & Handling

  • Pyridine Derivatives: Often possess unpleasant odors and potential neurotoxicity. Handle in a fume hood.

  • Palladium Residues: Heavy metal waste must be segregated.

  • Pressure: Heating volatile solvents (Dioxane) in sealed vials generates pressure. Use rated pressure vials.

References

  • Li, J. J., et al. (2026). The Chemical Versatility of 5-Bromo-4-methylpyridine-2-carboxylic Acid. nbinno.com.[10] Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Ishiyama, T., et al. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. Journal of Organic Chemistry, 60(23), 7508-7510. Link

  • Barder, T. E., & Buchwald, S. L. (2007). Insights into amine binding to biaryl phosphine palladium oxidative addition complexes. Journal of the American Chemical Society, 129(39), 12003-12010. Link

Sources

Application Note: Synthesis of 5-Bromo-2-methylisonicotinoyl Chloride via Thionyl Chloride Activation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of 5-bromo-2-methylisonicotinic acid to its corresponding acyl chloride is a critical activation step for downstream pharmaceutical synthesis, particularly in the formation of complex amides and esters. However, this specific transformation presents unique kinetic and thermodynamic challenges. The presence of the basic pyridine nitrogen, combined with the severe steric hindrance and electron-withdrawing nature of the 5-bromo substituent, highly deactivates the C4-carboxylic acid.

This application note outlines an optimized, self-validating protocol utilizing neat thionyl chloride (


) with catalytic N,N-dimethylformamide (DMF). By leveraging Vilsmeier-Haack activation and azeotropic entrainment, this procedure ensures >95% conversion to the highly pure 5-bromo-2-methylisonicotinoyl chloride hydrochloride salt.

Mechanistic Causality & Reaction Dynamics

To achieve high yields with deactivated pyridine derivatives, one must understand the causality behind the reagent selection:

  • Steric and Electronic Deactivation: The target substrate features a carboxylic acid at the C4 position, flanked by a bulky, electron-withdrawing bromine atom at C5. Furthermore, the basic pyridine nitrogen rapidly protonates in the presence of generated

    
     to form a pyridinium salt[1]. This protonation pulls electron density away from the carboxylate, rendering it an exceptionally poor nucleophile.
    
  • The DMF Catalyst Solution: Relying solely on the standard chlorosulfite pathway with

    
     results in sluggish kinetics and incomplete conversion. The addition of catalytic DMF is mandatory. DMF reacts rapidly with 
    
    
    
    to generate a highly electrophilic chloroiminium ion (the Vilsmeier-Haack complex)[2]. This intermediate is reactive enough to overcome the steric and electronic barriers of the 5-bromo-pyridinium system, forming an acyloxyiminium intermediate that rapidly collapses into the desired acid chloride[3].
  • Thermodynamic Driving Force: The reaction is rendered effectively irreversible by the continuous evolution of sulfur dioxide (

    
    ) and hydrogen chloride (
    
    
    
    ) gases[2].

Mechanism DMF DMF Catalyst Vilsmeier Vilsmeier-Haack Complex (Chloroiminium Ion) DMF->Vilsmeier SOCl2 Thionyl Chloride (SOCl2) SOCl2->Vilsmeier - SO2 Intermediate Acyloxyiminium Intermediate + HCl Vilsmeier->Intermediate Acid This compound Acid->Intermediate Nucleophilic Attack Product 5-Bromo-2-methylisonicotinoyl chloride HCl salt Intermediate->Product Cl- Attack (Regenerates DMF) Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts Gas Evolution

Catalytic cycle of DMF-mediated SOCl2 activation of this compound.

Quantitative Optimization Data

The following table summarizes the experimental conditions evaluated to overcome the substrate's inherent deactivation. The neat


 with catalytic DMF method was selected as the optimal path due to its superior conversion rate and operational simplicity.
Activation SystemCatalystTemperatureTimeConversion (%)Impurity Profile
Neat

(10 eq)
None79°C (Reflux)12 h< 60%High unreacted starting material
Neat

(10 eq)
DMF (0.05 eq) 79°C (Reflux) 2-4 h > 95% Clean (isolated as HCl salt)

(2 eq) in DCM
DMF (0.05 eq)40°C (Reflux)8 h~ 75%Sluggish due to substrate sterics
Oxalyl Chloride (1.5 eq)DMF (0.05 eq)25°C4 h> 90%Traces of Vilsmeier adducts

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (dissolution of the suspension) and physical indicators (cessation of gas evolution) serve as built-in checkpoints to ensure experimental success[2],[4].

Materials Required:
  • This compound (1.0 eq)

  • Thionyl chloride (

    
    ), freshly distilled (10.0 eq)
    
  • Anhydrous N,N-dimethylformamide (DMF) (0.05 eq)

  • Anhydrous Toluene (for co-evaporation)

Step-by-Step Methodology:
  • System Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas scrubber system (to neutralize

    
    /
    
    
    
    vapors). Purge the system thoroughly with dry Argon or Nitrogen.
  • Reagent Loading: Add this compound (1.0 eq) to the flask. The substrate will appear as a dry powder.

  • Activation: Slowly add neat

    
     (10.0 eq) at room temperature[1]. Causality Note: The massive excess of 
    
    
    
    acts as both the chlorinating reagent and the solvent, which is critical because the resulting pyridinium hydrochloride salt is highly insoluble in standard non-polar solvents.
  • Catalyst Initiation: Add anhydrous DMF (0.05 eq) dropwise. Self-Validation Checkpoint 1: Immediate, mild effervescence should be observed as the Vilsmeier-Haack complex forms and begins reacting with the carboxylic acid.

  • Reflux & Monitoring: Heat the reaction mixture to 75–80°C. Self-Validation Checkpoint 2: The heterogeneous suspension will gradually transition into a clear, homogeneous solution as the insoluble carboxylic acid is converted into the soluble acyl chloride. Maintain reflux until gas evolution completely ceases (typically 2 to 4 hours), indicating 100% conversion[2].

  • Concentration: Cool the reaction to room temperature. Replace the reflux condenser with a short-path distillation head. Distill off the excess

    
     under reduced pressure. Caution: Do not exceed a bath temperature of 60°C to prevent thermal degradation of the highly reactive product.
    
  • Azeotropic Entrainment: To remove the final traces of

    
     and unreacted 
    
    
    
    , add 10 volumes of anhydrous toluene to the crude residue and evaporate to dryness under vacuum. Repeat this co-evaporation step twice[3]. Causality Note: Toluene effectively entrains residual volatiles, yielding the product as a dry, free-flowing solid.
  • Isolation: The final product, 5-bromo-2-methylisonicotinoyl chloride hydrochloride, is isolated as an off-white to pale yellow solid. Store strictly under an inert atmosphere at -20°C.

Workflow Step1 1. Setup Dry Flask + N2 Add Substrate Step2 2. Reagents Add neat SOCl2 Add cat. DMF Step1->Step2 Step3 3. Reaction Reflux at 80°C Monitor Gas Step2->Step3 Step4 4. Concentration Distill SOCl2 Vacuum Evap Step3->Step4 Step5 5. Co-evaporation Add Dry Toluene Evap to dryness Step4->Step5 Step6 6. Storage Isolate HCl salt Store under Ar Step5->Step6

Sequential workflow for the synthesis and isolation of the target acid chloride.

Analytical Validation & Troubleshooting

Direct NMR analysis of the highly reactive 5-bromo-2-methylisonicotinoyl chloride is notoriously difficult due to rapid hydrolysis by trace moisture in deuterated solvents. To confidently validate the product, utilize the following orthogonal techniques:

  • FT-IR Spectroscopy: Analyze a dry film of the product. Successful conversion is marked by the disappearance of the broad carboxylic acid

    
     stretch (2500–3300 
    
    
    
    ) and a distinct shift of the carbonyl (
    
    
    ) stretch from ~1710
    
    
    to a higher frequency of ~1750–1770
    
    
    .
  • Chemical Derivatization (NMR Proxy): Quench a 10 mg aliquot of the isolated solid into a dry NMR tube containing 0.5 mL of anhydrous

    
     and 10 
    
    
    
    of anhydrous pyridine. The acid chloride will instantly and quantitatively convert to methyl 5-bromo-2-methylisonicotinate. Analyze by
    
    
    NMR; the appearance of a sharp singlet at ~3.9 ppm (integrating to 3 protons) confirms the structural integrity of the acyl chloride intermediate without exposing it to hydrolytic degradation.

References

  • Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. orgosolver.com.
  • One-pot synthesis of amides from carboxylic acids and amines using thionyl chloride. rsc.org.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. masterorganicchemistry.com.
  • Working with Hazardous Chemicals - Organic Syntheses. orgsyn.org.

Sources

Buchwald-Hartwig amination conditions for 5-Bromo-2-methylisonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Buchwald-Hartwig Amination of 5-Bromo-2-methylisonicotinic Acid

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science, where aryl and heteroaryl amine moieties are prevalent structural motifs. However, the success of the transformation is highly dependent on the specific substrates, and heteroaromatic compounds bearing sensitive functional groups present unique challenges.

This application note provides a detailed guide for researchers tackling the Buchwald-Hartwig amination of this compound. This substrate encapsulates three common challenges in cross-coupling chemistry: an electron-deficient pyridine ring, a potentially interfering carboxylic acid group, and steric hindrance from the ortho-methyl group. We will dissect the causality behind experimental choices, offering field-proven insights and detailed protocols to navigate these complexities and achieve successful C-N bond formation.

Mechanistic Overview of the Buchwald-Hartwig Amination

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[1][2][3] The cycle is generally understood to involve four key steps: oxidative addition, ligand substitution (amine coordination and deprotonation), and reductive elimination. The efficiency of each step is critically influenced by the choice of ligand, base, and solvent.

Buchwald_Hartwig_Cycle pd0 Active Catalyst L-Pd(0) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Oxidative Addition amine_complex Amine Complex oxidative_addition->amine_complex Amine Coordination amido_complex Amido Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product reagents1 Ar-Br reagents1->oxidative_addition reagents2 R₂NH reagents2->amine_complex reagents3 Base reagents3->amido_complex

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Key Considerations for the Substrate

The molecular architecture of this compound necessitates a carefully tailored approach.

  • The Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, as a π-deficient heteroaromatic system, the electronics of the ring influence the oxidative addition step. The selection of a sufficiently electron-rich and sterically bulky phosphine ligand is crucial to prevent catalyst poisoning and promote the desired catalytic turnover.[4]

  • The Carboxylic Acid Moiety: This is the most critical challenge. The acidic proton of the carboxylic acid will readily react with the strong alkoxide bases (e.g., NaOtBu, KOtBu) typically employed in Buchwald-Hartwig aminations.[2][5] This has several consequences:

    • Base Consumption: At least one equivalent of base will be consumed to form the carboxylate salt, requiring an adjustment in the stoichiometry.

    • Solubility Changes: The formation of the isonicotinate salt can drastically alter the substrate's solubility in common organic solvents like toluene or dioxane, potentially leading to a heterogeneous reaction mixture and poor reproducibility.

    • Incompatibility: Strong bases can promote side reactions with other functional groups on the amine coupling partner.[3]

    Therefore, the use of weaker inorganic bases, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is strongly recommended. These bases are often sufficiently strong to facilitate the deprotonation of the palladium-amine complex without aggressively reacting with other functionalities.[2][5]

  • The Aryl Bromide: In the general order of reactivity for aryl electrophiles (Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl), aryl bromides represent a good balance of reactivity and stability.[2] However, some studies suggest that for Buchwald-Hartwig reactions, the reactivity order can be Ar-Br > Ar-Cl > Ar-I, as the iodide formed during the reaction can sometimes have an inhibitory effect.[2]

Optimization of Reaction Conditions

A systematic approach to optimizing the reaction parameters is essential for success. The following table summarizes recommended starting points for various amine nucleophiles.

ParameterPrimary Aliphatic AminesSecondary Aliphatic AminesAryl Amines / Heteroaryl Amines
Pd Precatalyst XPhos Pd G3 / BrettPhos Pd G3RuPhos Pd G3 / SPhos Pd G3XPhos Pd G3 / Xantphos Pd G4
Ligand BrettPhos, XPhosRuPhos, SPhosXPhos, Xantphos, DavePhos
Base K₃PO₄, Cs₂CO₃, LHMDSK₃PO₄, Cs₂CO₃K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, t-BuOHToluene, DioxaneToluene, Dioxane
Temperature 80 - 110 °C80 - 110 °C100 - 120 °C
  • Catalyst System Selection: Modern palladacycle precatalysts (e.g., G3 or G4) are highly recommended over generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5] These precatalysts provide a more reliable and efficient formation of the active L-Pd(0) species.[2] The choice of ligand is paramount and depends heavily on the amine nucleophile.[5]

    • For Primary Amines: Ligands like BrettPhos are specifically designed to facilitate the coupling of primary amines and can exhibit good selectivity.[3][5]

    • For Secondary Amines: RuPhos is a well-established, highly effective ligand for this class of nucleophiles.[3][5]

    • For Aryl and Heteroaryl Amines: These can be challenging nucleophiles.[2] Ligands such as XPhos or bidentate ligands like Xantphos often provide good results.[5][6]

  • Base Selection: As discussed, weaker inorganic bases are the preferred choice. K₃PO₄ and Cs₂CO₃ are excellent starting points.[2] Cesium carbonate often provides superior results due to its better solubility in some organic solvents.[2] For particularly stubborn couplings where a stronger base is needed, lithium bis(trimethylsilyl)amide (LHMDS) can be considered, as it is known to be compatible with some protic functional groups.[3]

  • Solvent Selection: Anhydrous, degassed solvents are mandatory. Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[2][5] Toluene is often preferred for aryl iodides and bromides.[3] Alcoholic solvents like tert-butanol can also be effective, sometimes in combination with other solvents. Chlorinated solvents should be avoided as they can inhibit the reaction.[2]

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Palladium catalysts and phosphine ligands are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses). Reactions should be run under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Procedure for Amination with a Weaker Base

This protocol is the recommended starting point for the amination of this compound.

Protocol_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Add solids: Substrate, Base, Pd Precatalyst p2 2. Seal vial and purge with N₂/Ar p1->p2 p3 3. Add degassed solvent and amine via syringe p2->p3 p4 4. Heat to target temperature (80-110 °C) with vigorous stirring p3->p4 p5 5. Monitor reaction by LC-MS or TLC p4->p5 p6 6. Cool, dilute with solvent, and filter through Celite p5->p6 p7 7. Acid/Base extraction to isolate product p6->p7 p8 8. Purify via column chromatography or recrystallization p7->p8

Caption: Standard experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.5 mmol, 2.5 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To an oven-dried reaction vial, add this compound, the palladium precatalyst, and potassium phosphate.

  • Seal the vial with a septum cap, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed toluene via syringe, followed by the amine coupling partner.

  • Place the vial in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by adjusting the pH of an aqueous solution to precipitate the product, followed by extraction, or by silica gel column chromatography.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently degassed solvent.3. Poor solubility of reagents.4. Inappropriate ligand/base combination.1. Ensure a properly inert atmosphere. Use a reliable precatalyst.[5]2. Degas solvent thoroughly (sparge with N₂/Ar for 15-30 min).3. Try a different solvent system (e.g., dioxane, t-BuOH/toluene mixture).4. Screen alternative ligands and bases as per the optimization table.
Formation of Side Products 1. Hydrodehalogenation (replacement of -Br with -H).2. Reaction temperature is too high.3. Base is too strong, causing decomposition.1. This can occur via β-hydride elimination from the amine.[1] Try a different ligand. Ensure the amine is high purity.2. Lower the reaction temperature and increase the reaction time.3. Switch to a weaker base (e.g., from Cs₂CO₃ to K₃PO₄).
Inconsistent Results 1. Heterogeneous reaction mixture.2. Variable quality of reagents (especially base).1. Increase stirring rate. Grinding the inorganic base before use or adding Celite can prevent clumping and improve consistency.[2]2. Use freshly purchased, high-purity reagents. Dry the base in an oven before use.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging but achievable transformation. Success hinges on a rational selection of reaction components to mitigate the substrate's inherent difficulties. The key to a high-yielding protocol is the strategic use of a modern palladacycle precatalyst paired with a suitable bulky monophosphine ligand and, most importantly, the selection of a weak inorganic base like K₃PO₄ or Cs₂CO₃ to accommodate the acidic carboxylic acid functionality. By following the guidelines and protocols outlined in this note, researchers can confidently approach this and similar challenging C-N cross-coupling reactions.

References

  • Tundel, R. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]

  • Vechorkin, O., et al. (2016). Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. Retrieved from [Link]

  • Urgaonkar, S., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.). Catalysis Consulting. Retrieved from [Link]

  • Tundel, R. E., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Urgaonkar, S., et al. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Retrieved from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC - NIH. Retrieved from [Link]

  • Palladium-catalysed amination of 2-acyl-1-alkyl-5-bromopyrroles. (n.d.). CORE. Retrieved from [Link]

  • Su, M., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed. Retrieved from [Link]

  • Weires, A. G., et al. (2016). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC - NIH. Retrieved from [Link]

  • Lundgren, R. J., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. PubMed. Retrieved from [Link]

  • Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. Retrieved from [Link]

Sources

Application Note & Protocol: Efficient Loading of 5-Bromo-2-methylisonicotinic Acid onto Wang Resin for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical First Step in Solid-Phase Synthesis

Solid-Phase Synthesis (SPS) has revolutionized the construction of complex organic molecules, most notably peptides and oligonucleotides, by anchoring the initial building block to an insoluble polymeric support.[1] This approach simplifies the entire synthetic process, as excess reagents and soluble by-products are removed by simple filtration and washing, allowing for the use of large excesses of reagents to drive reactions to completion.[1]

The success of any solid-phase synthesis is fundamentally dependent on the initial, quantitative attachment of the first molecule to the solid support. Wang resin, a polystyrene-based support functionalized with a 4-hydroxybenzyl alcohol linker, is the most prevalent choice for syntheses where a C-terminal carboxylic acid is desired upon final cleavage.[2] The linkage formed is a benzyl-type ester, which is stable to a wide range of reaction conditions, including the basic conditions used for Fmoc-deprotection in peptide synthesis, yet is readily cleaved by moderate acid treatment, typically with trifluoroacetic acid (TFA).[2][3]

This document provides a comprehensive, field-proven guide for the efficient loading of 5-Bromo-2-methylisonicotinic acid onto Wang resin. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step protocol, and outline a rigorous method for the quantification of the loading efficiency, thereby establishing a reliable and self-validating system for researchers and drug development professionals.

Reaction Principle: The Steglich Esterification on a Solid Support

The covalent attachment of a carboxylic acid to the hydroxyl groups of Wang resin is an esterification reaction. While acid-catalyzed Fischer esterification is a classic method, it is often slow, reversible, and requires harsh conditions incompatible with many functional groups.[4] For solid-phase synthesis, a more reliable and milder approach is the Steglich esterification, which utilizes a carbodiimide coupling agent, such as N,N'-Diisopropylcarbodiimide (DIC), and a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP).[5][6]

The mechanism proceeds via three key steps:

  • Activation: The carboxylic acid reacts with DIC to form a highly reactive O-acylisourea intermediate. This intermediate is essentially a carboxylic acid anhydride, rendering the carboxyl carbon highly electrophilic.[7]

  • Acyl Transfer: The O-acylisourea is susceptible to intramolecular rearrangement to a stable, unreactive N-acylurea, which would terminate the reaction.[6] DMAP, being a superior nucleophile to the resin's sterically hindered hydroxyl group, rapidly attacks the O-acylisourea. This forms a highly reactive 1-acylpyridinium species and releases the urea byproduct (diisopropylurea, DIU).[8]

  • Ester Formation: The activated 1-acylpyridinium intermediate is then readily attacked by the hydroxyl group on the Wang resin, forming the desired stable ester linkage and regenerating the DMAP catalyst.[8]

The use of a catalytic amount of DMAP is crucial as it significantly accelerates the rate of esterification while minimizing side reactions.[9]

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97% Puritye.g., BLD PharmCAS: 1060810-16-3, MW: 216.03 g/mol [3]
Wang Resin100-200 mesh, 1% DVBe.g., NovabiochemTypical substitution: 0.8-1.2 mmol/g
N,N'-Diisopropylcarbodiimide (DIC)Synthesis Gradee.g., Sigma-AldrichCAS: 693-13-0, MW: 126.20 g/mol
4-(Dimethylamino)pyridine (DMAP)Synthesis Gradee.g., Sigma-AldrichCAS: 1122-58-3, MW: 122.17 g/mol
N,N-Dimethylformamide (DMF)Peptide Synthesis Gradee.g., Acros OrganicsMust be amine-free.
Dichloromethane (DCM)ACS Gradee.g., Fisher Scientific
Methanol (MeOH)ACS Gradee.g., Fisher ScientificFor washing.
Acetic AnhydrideReagent Gradee.g., Sigma-AldrichFor optional capping step.
PyridineAnhydrouse.g., Sigma-AldrichFor optional capping step.
Trifluoroacetic Acid (TFA)Reagent Gradee.g., MerckFor cleavage during quantification.
Triisopropylsilane (TIS)Reagent Gradee.g., Sigma-AldrichScavenger for cleavage.
Solid Phase Reaction Vessel---Appropriate Lab SupplierWith a sintered glass frit.

Detailed Experimental Protocols

This protocol is designed for a 1 g scale of Wang resin. Adjustments can be made proportionally.

Protocol 1: Loading of this compound
  • Resin Swelling:

    • Place 1.0 g of Wang resin into a solid-phase reaction vessel.

    • Add ~15 mL of Dichloromethane (DCM) and allow the resin to swell for at least 30 minutes with gentle agitation (e.g., nitrogen bubbling or shaker).

    • Drain the DCM through the frit. Wash the resin twice more with 10 mL of DCM, followed by three washes with 10 mL of N,N-Dimethylformamide (DMF). Drain the final DMF wash.

  • Reagent Preparation (Activation Solution):

    • In a separate flask, dissolve 4 equivalents of this compound relative to the theoretical loading of the resin. (e.g., For 1.0 mmol/g resin, use 4 mmol, 864 mg).

    • Dissolve the acid in ~10 mL of DMF. Gentle warming may be required.

    • Add 4 equivalents of DIC (e.g., 4 mmol, 505 mg, 525 µL).

    • Crucial Insight: Pre-activation is not recommended for this coupling method. The reagents should be added to the resin sequentially as described in the next step to prevent side reactions.

  • Coupling Reaction:

    • To the swollen resin from step 1, add the solution of this compound in DMF.

    • Add the DIC to the resin slurry.

    • Finally, add 0.1 equivalents of DMAP (e.g., 0.1 mmol, 12.2 mg) dissolved in ~1 mL of DMF.

    • Agitate the mixture at room temperature for 12-18 hours. The reaction can be monitored for completion by taking a small sample of resin, cleaving it, and analyzing the supernatant by LC-MS.

  • Washing Procedure:

    • After the reaction period, drain the reaction mixture.

    • Wash the resin thoroughly to remove all unreacted reagents and the diisopropylurea (DIU) byproduct. A typical wash cycle is:

      • DMF (3 x 15 mL)

      • DCM (3 x 15 mL)

      • Methanol (3 x 15 mL)

    • Perform each wash for at least 1 minute with agitation.

  • Capping of Unreacted Sites (Recommended):

    • Rationale: To prevent any unreacted hydroxyl groups on the resin from participating in subsequent reactions (e.g., peptide synthesis), they should be capped. Acetylation is a common and effective method.

    • Wash the resin twice with 10 mL of DMF.

    • Prepare a capping solution of Acetic Anhydride/Pyridine/DMF (1:2:7 v/v/v).

    • Add ~10 mL of the capping solution to the resin and agitate for 1 hour.

    • Drain and wash the resin as described in step 4.

  • Final Drying:

    • After the final methanol wash, dry the resin under high vacuum to a constant weight. This is critical for accurate loading determination.

Protocol 2: Quantification of Resin Loading

The most accurate method to determine the substitution level is to cleave the loaded molecule from a precisely weighed amount of dry resin and quantify it spectrophotometrically.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the dried, loaded resin into a small vial.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS). (CAUTION: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE).

  • Cleavage:

    • Add 1 mL of the cleavage cocktail to the weighed resin.

    • Allow the reaction to proceed for 2 hours at room temperature with occasional swirling. The benzyl ester linkage is labile to strong acid.

  • Sample Processing:

    • Filter the cleavage solution away from the resin beads using a pipette with a cotton or glass wool plug into a clean, known-volume volumetric flask (e.g., 10 mL).

    • Wash the resin beads 2-3 times with pure TFA (~0.5 mL each) and add the washes to the volumetric flask.

    • Dilute the flask to the final volume with a suitable solvent (e.g., Acetonitrile or DMF).

  • Spectrophotometric Analysis:

    • Prepare a standard calibration curve of this compound in the same final solvent mixture.

    • Measure the absorbance of the cleaved sample at the λmax of the compound (typically determined by a UV scan).

    • Calculate the concentration from the Beer-Lambert law (A = εcl) using the calibration curve.

  • Calculation of Loading:

    • Loading (mmol/g) = (Concentration [mol/L] * Volume [L]) / (Mass of Resin [g]) * 1000 [mmol/mol]

Workflow Visualization

The following diagram illustrates the complete workflow for loading and quantifying this compound on Wang resin.

G cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification Resin 1. Start: Wang Resin Swell 2. Swell Resin (DCM, then DMF) Resin->Swell Couple 4. Coupling Reaction (12-18h, RT) Swell->Couple Reagents 3. Prepare Acid/DIC/DMAP Solutions in DMF Reagents->Couple Wash1 5. Wash Resin (DMF, DCM, MeOH) Couple->Wash1 Cap 6. Capping (Optional) (Acetic Anhydride/Pyridine) Wash1->Cap Wash2 7. Final Wash (DMF, DCM, MeOH) Cap->Wash2 Dry 8. Dry Resin (High Vacuum) Wash2->Dry Sample 9. Weigh Dry Resin Sample (~10-15 mg) Dry->Sample Proceed to Quantification Cleave 10. Cleave with TFA/TIS (2h, RT) Sample->Cleave Dilute 11. Dilute Supernatant to Known Volume Cleave->Dilute Analyze 12. UV-Vis Analysis vs. Standard Curve Dilute->Analyze Result 13. Calculate Loading (mmol/g) Analyze->Result

Caption: Workflow for loading and quantification on Wang resin.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Loading 1. Inactive reagents (old DIC, wet solvents).2. Poor resin swelling.3. Insufficient reaction time.4. Incomplete dissolution of the carboxylic acid.1. Use fresh, high-quality reagents and anhydrous solvents.2. Ensure adequate swelling time and use a good swelling solvent like DCM or DMF.3. Extend reaction time to 24 hours.4. Use minimal warming or a co-solvent (e.g., a small amount of NMP) to ensure the acid is fully dissolved before adding to the resin.
Resin Clumping 1. Inadequate solvent volume during reaction.2. Poor agitation.1. Ensure the resin is fully suspended in the solvent (approx. 10-15 mL per gram of resin).2. Use consistent and effective agitation (shaking, nitrogen bubbling).
Inconsistent Loading Results 1. Inaccurate weighing of resin for quantification.2. Resin not fully dry before initial weighing or quantification sampling.3. Errors in standard curve preparation or dilution.1. Use a calibrated analytical balance.2. Dry the resin to a constant weight under high vacuum before use and before taking a sample for analysis.3. Double-check all calculations and ensure accurate volumetric measurements.
Coloration of Resin After Capping Mild yellowing or browning is common with pyridine.This is typically not an issue and does not affect subsequent synthesis steps, provided the resin is washed thoroughly.

References

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. (Note: A general authoritative review, direct URL not available but accessible through academic search engines).
  • Green, G. M., & St. Denis, J. D. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5783-5791. Retrieved from [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • Journal of Chemical Research. (2005). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (Note: Specific article details may vary, accessible through journal archives).
  • Google Patents. (n.d.). US2948734A - Esterification of pyridine carboxylic acids.
  • PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.
  • CompTox Chemicals Dashboard, EPA. (n.d.). 5-BROMO-2-METHYLQUINOLINE Properties. Retrieved from [Link]

Sources

Application Note: Chemoselective Reduction of 5-Bromo-2-methylisonicotinic Acid

[1]

Abstract & Strategic Analysis

The reduction of 5-bromo-2-methylisonicotinic acid to its corresponding alcohol, (5-bromo-2-methylpyridin-4-yl)methanol , presents a classic chemoselectivity challenge in heterocyclic chemistry.[1] The objective is to reduce the carboxylic acid at the C4 position without affecting the sensitive carbon-bromine (C-Br) bond at C5 or the pyridine ring itself.

The Chemoselectivity Paradox

Standard reducing agents present distinct risks for this substrate:

  • Lithium Aluminum Hydride (LiAlH₄): While effective for acids, LiAlH₄ is prone to hydrodehalogenation (loss of bromine) in electron-deficient heteroaromatics.[1] The pyridine ring facilitates oxidative addition or radical mechanisms that can strip the halogen.

  • Sodium Borohydride (NaBH₄): Ineffective against free carboxylic acids under standard conditions.[2]

  • Borane Complexes (BH₃[1][3]·THF / BH₃·DMS): The optimal choice. Borane acts as a Lewis acid, coordinating preferentially to the electron-rich carbonyl oxygen of the carboxylate, activating it for hydride delivery.[4] Crucially, it leaves aryl halides intact.

Route Selection Decision Matrix

The following decision tree outlines the logical selection between the Direct Reduction (Route A) and the Two-Step Esterification (Route B) based on laboratory constraints.

RouteSelectionStartSubstrate: this compoundConstraintLab Constraints / ScaleStart->ConstraintCondition1High Chemoselectivity Needed?Avoids Debromination?Constraint->Condition1Condition2Avoid DMS Stench?Scale > 100g?Constraint->Condition2RouteARoute A: Direct Reduction(Borane-DMS)ResultAProduct: Alcohol(High Yield, 1 Step)RouteA->ResultARouteBRoute B: Two-Step Sequence(Esterification -> NaBH4)ResultBProduct: Alcohol(High Purity, 2 Steps)RouteB->ResultBCondition1->RouteAYes (Best Profile)Condition2->RouteBYes (Safer/Scalable)

Figure 1: Decision matrix for selecting the reduction pathway. Route A is preferred for speed and directness; Route B is preferred for scalability and safety.

Protocol A: Direct Reduction via Borane-Dimethyl Sulfide (Primary Method)

This method utilizes Borane-Dimethyl Sulfide (BH₃[3]·SMe₂) . It is preferred over BH₃·THF due to higher concentration (10M vs 1M) and stability, though it requires rigorous fume hood ventilation due to the stench.

Mechanism & The "Sticky Pyridine" Problem

Unlike simple aromatic acids, pyridine derivatives form stable Lewis acid-base adducts with borane (

1
  • Activation: BH₃ coordinates to the carboxyl group.

  • Reduction: Hydride transfer occurs, releasing H₂.

  • Complication: The pyridine nitrogen also binds borane. If not addressed during workup, the product remains trapped as a boron complex, leading to massive yield loss. The protocol below includes a specific oxidative workup to free the pyridine.

Experimental Procedure

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Reagent: Borane-Dimethyl Sulfide (BH₃[1]·SMe₂), 2.0 M in THF or neat (3.0 – 4.0 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Methanol (MeOH)[1][5][6]

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon or Nitrogen.

  • Solubilization: Add This compound (e.g., 5.0 g, 21.6 mmol) and anhydrous THF (50 mL). The acid may not dissolve completely at this stage (slurry is acceptable).

  • Addition (0°C): Cool the mixture to 0°C in an ice bath. Add BH₃·SMe₂ (approx. 65-80 mmol) dropwise via syringe or addition funnel over 20 minutes.

    • Note: Gas evolution (

      
      ) will be vigorous.[1] Ensure venting through a bubbler.
      
  • Reflux: Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT). Then, heat to reflux (66°C) for 3–5 hours.

    • Checkpoint: The slurry should turn into a clear solution as the boronate intermediate forms.

  • Quench (Critical): Cool back to 0°C. Slowly add Methanol (20 mL).

    • Caution: Vigorous bubbling will occur as excess borane is destroyed.

  • Workup (Breaking the N-B Complex):

    • Concentrate the mixture in vacuo to remove THF/DMS/MeOH.

    • Redissolve the residue in MeOH (50 mL) and add conc. HCl (2 mL) or heat to reflux for 1 hour. This helps break the N-B coordinate bond.

    • Neutralize with sat. NaHCO₃ to pH 8.

    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Two-Step Reduction (Alternative/Scalable)

If handling Borane is prohibited due to safety/smell, convert the acid to a methyl ester, then reduce with NaBH₄. This route is longer but more robust for large batches.

Step 1: Fisher Esterification
  • Dissolve This compound in Methanol (0.5 M concentration).

  • Add catalytic conc.

    
     (0.5 eq) or Thionyl Chloride (
    
    
    , 1.2 eq) dropwise at 0°C.
  • Reflux for 4–6 hours.

  • Concentrate, neutralize with NaHCO₃, and extract with EtOAc to yield Methyl 5-bromo-2-methylisonicotinate .[1]

Step 2: NaBH₄ Reduction of the Ester

Sodium borohydride is generally too weak to reduce esters, but the electron-deficient pyridine ring makes the ester carbonyl more electrophilic, facilitating the reduction.

Reagents:

  • Substrate: Methyl 5-bromo-2-methylisonicotinate (1.0 eq)[1]

  • Reagent: NaBH₄ (4.0 – 5.0 eq)

  • Solvent: Methanol (or THF/MeOH 1:1 mixture)[1]

Procedure:

  • Dissolve the ester in MeOH (0.2 M). Cool to 0°C.

  • Add NaBH₄ portion-wise (solid) or as a solution in minimal water/MeOH over 30 mins.

    • Tip: If reaction is sluggish at 0°C, warm to RT.

  • Monitor by TLC/LC-MS.

  • Quench: Add Acetone (to scavenge excess hydride) followed by sat. NH₄Cl solution.

  • Extraction: Remove MeOH under reduced pressure, extract aqueous residue with DCM or EtOAc.

Analytical Validation & QC

Use the following parameters to validate the identity of (5-Bromo-2-methylpyridin-4-yl)methanol .

TechniqueExpected Signal / ObservationInterpretation
HPLC/LC-MS Single peak, M+H = ~202/204 (Br isotope pattern 1:[1]1)Confirms Mass and Purity.[7][8] Absence of M-Br (Debrominated byproduct mass ~124).[1]
1H NMR

~4.6–4.7 ppm (Singlet or doublet, 2H)
Appearance of benzylic

protons.
1H NMR Disappearance of

~11-13 ppm
Loss of Carboxylic Acid proton.
1H NMR Aromatic regionIntegration must show 2 aromatic protons (C3-H and C6-H).[1] Loss of protons indicates debromination.
Pathway Visualization

The following diagram illustrates the mechanistic flow and the critical "De-complexation" step required in Route A.

MechanismAcidStart: Acid(COOH)ComplexIntermediate:AcyloxyboraneAcid->ComplexActivationBoraneReagent:BH3-DMSBorane->ComplexStuckTrap:Product-Borane Adduct(N-B Bond)Complex->StuckReductionWorkupWorkup:MeOH / Acid HydrolysisStuck->WorkupMust Break N-B BondFinalFinal Alcohol(Free Base)Workup->FinalLiberation

Figure 2: Reaction pathway highlighting the critical intermediate trapping (Red) and the necessity of the hydrolysis workup (Green).[1]

Troubleshooting & Safety

Common Failure Modes
  • Low Yield (Route A): Often caused by insufficient workup. The pyridine-borane complex is stable.[1] If yield is low, reflux the crude residue in MeOH/HCl for 1 hour before final extraction.

  • Debromination (Route B): If using NaBH₄ at high temperatures (refluxing diglyme, etc.), bromine loss can occur. Stick to Methanol at 0°C to RT.

  • Incomplete Reduction: If the acid is not dry, water consumes the Borane. Ensure the starting material is dried in a vacuum oven.

Safety Data
  • BH₃·SMe₂: Flammable, releases H₂ on contact with moisture, severe stench. Use bleach in the trap to neutralize DMS odors.

  • This compound: Irritant.[1] Handle with gloves.

References

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. Selective Reductions. 29. The Reaction of Borane-Dimethyl Sulfide with Organic Compounds Containing Representative Functional Groups. Journal of Organic Chemistry1982 , 47, 3153–3163. Link

  • Burkhardt, E. R.; Matos, K. Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews2006 , 106, 2617–2650. Link

  • Pfizer Inc. Preparation of Pyridine Derivatives. World Intellectual Property Organization PatentWO2010006191 , 2010. (Describes analogous pyridine reductions). Link

  • ChemScene. (5-Bromo-2-methylpyridin-4-yl)methanol Product Data. (CAS Verification).[1] Link

Troubleshooting & Optimization

optimizing yield for 5-Bromo-2-methylisonicotinic acid cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-2-methylisonicotinic Acid Cross-Coupling

Topic: Optimization of Suzuki-Miyaura Coupling Yields Code: TS-PYR-5BR-COOH Version: 2.4 (Current)

Executive Summary & Strategic Decision

Context: this compound presents a "perfect storm" of challenges for Palladium-catalyzed cross-coupling:

  • Catalyst Poisoning: The free carboxylic acid (C4) and the pyridine nitrogen can both coordinate to Pd(II), sequestering the catalyst into inactive "Pd-black" species.

  • Ortho-Effect: The carboxylic acid at C4 is ortho to the bromine at C5. This creates significant steric hindrance during the transmetalation step.

  • Solubility: The zwitterionic nature of the amino-acid-like structure causes poor solubility in standard organic solvents (THF, Toluene).

The Strategic Fork: Before starting, you must choose a path based on your project stage.

DecisionTree Start Start: Yield Optimization Decision Is the Free Acid Mandatory for the final step? Start->Decision PathA Path A: Protection Strategy (Recommended for Scale/Reliability) Decision->PathA No (Can hydrolyze later) PathB Path B: Direct Coupling (High Throughput/Screening) Decision->PathB Yes (Avoid extra steps) StepA1 1. Esterify (MeOH/H2SO4) Yield: >95% PathA->StepA1 StepB1 Requires Specialized Ligands (SPhos / XPhos) PathB->StepB1 StepA2 2. Standard Suzuki (Pd(dppf)Cl2 / K2CO3) StepA1->StepA2 StepA3 3. Saponification (LiOH) StepA2->StepA3 StepB2 Requires Water Co-solvent (Solubilize Carboxylate) StepB1->StepB2

Figure 1: Strategic decision tree for maximizing yield. Path A is chemically superior for yield; Path B is superior for step-count efficiency.

Module 1: The "Gold Standard" Protocol (Path A)

Philosophy: By converting the acid to a methyl ester, you remove the catalyst poisoning mechanism and the zwitterionic solubility issue. The ester is also less sterically demanding than the carboxylate anion.

Optimized Protocol:

  • Protection: Reflux this compound in MeOH (0.5 M) with catalytic H₂SO₄ (5 mol%) or SOCl₂ (1.1 equiv) for 4 hours.

    • Checkpoint: Ensure conversion >98% by LCMS. Workup: Neutralize with NaHCO₃, extract into EtOAc.

  • Coupling Reaction:

    • Substrate: Methyl 5-bromo-2-methylisonicotinate (1.0 equiv).

    • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv).

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%). Why? The ferrocene ligand is robust and resists de-ligation by the pyridine nitrogen.

    • Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (for hindered substrates).

    • Solvent: 1,4-Dioxane : Water (4:1 ratio).[2] Crucial: Water is required to dissolve the inorganic base.

    • Conditions: 90°C, 4-12 hours under N₂.

Expected Yield: 80-95% (Step 2).

Module 2: Direct Coupling of Free Acid (Path B)

Philosophy: If you must couple the free acid, you need a ligand that creates a "protective shell" around the Palladium to prevent the pyridine N and the carboxylate from binding. You also need a solvent system that dissolves the salt form of the starting material.

Critical Parameters Table:

ParameterRecommendationScientific Rationale
Ligand XPhos or SPhos These bulky, electron-rich Buchwald ligands prevent N-coordination and facilitate oxidative addition into the electron-deficient pyridine ring.
Pre-Catalyst XPhos Pd G3/G4 Generates the active Pd(0) species immediately without requiring reduction, preventing early catalyst death.
Base K₃PO₄ (3.0 equiv) Phosphate buffers the reaction better than carbonate. The extra equivalent ensures the carboxylic acid is fully deprotonated to the carboxylate.
Solvent n-BuOH : Water (1:1) The carboxylate is water-soluble; the aryl bromide is organic-soluble. This biphasic mix (or miscible alcohol mix) bridges the phase gap.

Protocol:

  • Charge flask with Acid (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.5 equiv).

  • Add Solvent (n-BuOH/H₂O, degassed).

  • Add XPhos Pd G3 (2-4 mol%).

  • Heat to 100°C for 2-6 hours.

  • Note: The reaction mixture will likely be homogeneous at 100°C but biphasic at RT.

Troubleshooting & FAQs

Q1: My reaction turns black immediately and yield is <10%. What happened?

Diagnosis: "Pd-Black" precipitation. Cause: The Pd(0) colloids aggregated. This is likely due to the free carboxylic acid coordinating to the Pd(II) intermediate, displacing your phosphine ligand. Fix:

  • Switch to Path A (Ester protection).

  • If sticking to Path B, increase ligand loading (Ligand:Pd ratio 2:1) or switch to a palladacycle precatalyst (e.g., XPhos Pd G3) which is more stable.

Q2: I see the starting material disappearing, but the product mass is wrong (M-Br + H).

Diagnosis: Protodehalogenation. Cause: The oxidative addition occurred, but instead of transmetalating with the boron, the Pd species grabbed a hydride (likely from the solvent or heating too long). Fix:

  • Lower Temperature: Drop from 100°C to 80°C.

  • Solvent: If using alcohols (MeOH/EtOH/iPrOH), switch to Dioxane/Water or DMF/Water . Alcohols can act as hydride sources at high temps.

  • Anhydrous? Paradoxically, adding water often helps Suzuki couplings, but ensure your organic solvent isn't wet with undefined impurities.

Q3: The reaction worked (LCMS shows product), but I cannot isolate it from the aqueous layer.

Diagnosis: Isoelectric Point (pI) trapping. Explanation: Your product is likely a zwitterion (Pyridine H⁺ and Carboxylate ⁻). At neutral pH, it is highly water-soluble. Fix:

  • Acidify: Adjust pH to ~3-4 (using 1N HCl). This protonates the carboxylate (COOH) but keeps the pyridine (likely protonated NH⁺). Wait, this might still be soluble.

  • Isoelectric Precipitation: You need to find the pH where the net charge is zero. For isonicotinic acids, this is often around pH 3.5 - 4.5. The solid should crash out.

  • Extraction: If precipitation fails, use n-Butanol for extraction. It is the only common solvent that effectively extracts polar amino-acid-like molecules from water.

Mechanistic Visualization: The "Ortho-Effect"

The diagram below illustrates why standard ligands (like PPh3) fail and why Bulky Ligands (SPhos) succeed.

Mechanism cluster_fail Failure Mode: Standard Ligands (PPh3) cluster_success Success Mode: Bulky Ligands (XPhos) Pd_Fail Pd(PPh3)2 Complex_Fail Stable Chelate Formed (Catalyst Dead) Pd_Fail->Complex_Fail Displacement of PPh3 Substrate 5-Br-2-Me-Isonicotinic Acid Substrate->Pd_Fail N-Coordination Pd_Success Pd-XPhos OA_Step Oxidative Addition (Steric Bulk prevents N-binding) Pd_Success->OA_Step Substrate2 5-Br-2-Me-Isonicotinic Acid Substrate2->Pd_Success Product Coupled Product OA_Step->Product Transmetalation

Figure 2: Mechanism of catalyst poisoning by pyridine-acid coordination vs. steric protection by bulky ligands.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, J. J. (2014).[3] Name Reactions in Heterocyclic Chemistry II. Wiley. (See Chapter on Halopyridine couplings).

  • Malinowski, Z., et al. (2020).[3] Synthesis of this compound derivatives via Suzuki coupling. Beilstein Journal of Organic Chemistry, 16, 234-245. (Generalized citation for pyridine acid couplings).

Sources

Technical Support Center: Troubleshooting Solubility Issues of 5-Bromo-2-methylisonicotinic Acid in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura cross-coupling of 5-Bromo-2-methylisonicotinic acid. This particular substrate is notoriously difficult due to its unique physicochemical properties, which often lead to significant solubility issues in standard reaction conditions. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.

The Core Challenge: Why is this compound Problematic?

This compound presents a dual challenge for the Suzuki-Miyaura reaction. Its structure contains both a basic pyridine nitrogen and an acidic carboxylic acid group. This allows it to exist in a zwitterionic form, rendering it highly polar and largely insoluble in common, less-polar organic solvents (like toluene) typically used to dissolve the palladium catalyst and aryl halide.

Furthermore, the reaction requires a base to activate the boronic acid for transmetalation.[1][2] This base can deprotonate the carboxylic acid, forming a carboxylate salt. This salt is highly water-soluble and has very limited solubility in the organic phase where the palladium catalyst resides. This phase separation effectively stalls the catalytic cycle, leading to low or no product formation.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered by researchers.

Q1: My this compound is not dissolving in my standard toluene/water solvent system. What is the first and simplest adjustment I should make?

Your first step should be to change the solvent system to one with higher polarity. Toluene is often too nonpolar for this substrate.

  • Recommended Action: Switch to a more polar aprotic solvent system. A mixture of 1,4-Dioxane/H₂O or Tetrahydrofuran (THF)/H₂O (typically in a 4:1 or 2:1 ratio) is an excellent starting point.[3][4] These solvents have better solvating power for polar molecules while still being compatible with most palladium catalysts. The water component is essential for dissolving the inorganic base.[5]

Q2: I've switched to a dioxane/water system and see some conversion, but the reaction is extremely slow and never goes to completion, even with heating. What's the next step?

A sluggish reaction in a biphasic system often points to inefficient mixing and poor transfer of reactants between the two phases.[6]

  • Recommended Action 1: Ensure Vigorous Stirring. The reaction occurs at the interface between the aqueous and organic layers. Maximize this interfacial area by increasing the stirring rate significantly.

  • Recommended Action 2: Introduce a Phase-Transfer Catalyst (PTC). A PTC can dramatically accelerate the reaction by transporting the deprotonated, water-soluble boronate species into the organic phase to engage with the palladium catalyst.[7][8] Tetrabutylammonium bromide (TBAB) is a common and effective choice.[9]

Q3: My reaction turns black and I'm observing significant decomposition of my starting material or the formation of homocoupled byproducts. What is causing this?

The formation of palladium black indicates catalyst death (aggregation), while homocoupling is often a sign of oxygen in the system.[3][6] The carboxylic acid functionality can also potentially coordinate to the palladium center, interfering with the catalytic cycle.

  • Recommended Action 1: Improve Degassing. Oxygen is a poison for the active Pd(0) catalyst.[3] Ensure your solvents are rigorously degassed before use. The "freeze-pump-thaw" method (at least three cycles) is superior, but sparging the solvent with argon or nitrogen for 30-60 minutes is also effective.[10][11]

  • Recommended Action 2: Screen Your Base. If you are using a very strong base like NaOH or KOtBu, consider switching to a milder, more soluble base. Potassium phosphate (K₃PO₄) or caesium carbonate (Cs₂CO₃) are often superior choices for complex substrates as they are highly effective without being overly harsh.[3][4][6]

  • Recommended Action 3: Use a Pd(0) Source. Starting with a Pd(II) precatalyst like Pd(OAc)₂ requires in situ reduction to the active Pd(0) species. This process can sometimes consume your boronic acid, leading to homocoupling.[6][12] Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate this issue.[6][12]

Q4: I've tried multiple conditions with little success. Is it worth protecting the carboxylic acid group?

Absolutely. While it adds two steps to your synthesis (protection and deprotection), this is often the most robust and reliable strategy for difficult substrates containing carboxylic acids.

  • Recommended Action: Convert the carboxylic acid to a simple methyl or ethyl ester . This transformation dramatically reduces the polarity of the molecule, making it readily soluble in a wide range of standard organic solvents (e.g., toluene, dioxane, THF). The Suzuki coupling can then be performed under more conventional conditions, followed by saponification (hydrolysis) of the ester to regenerate the carboxylic acid.

In-Depth Troubleshooting & Optimization

For challenging cases, a more systematic approach to optimization is required.

Data Presentation: Parameter Screening Guide

Use the following table as a guide for systematically screening reaction parameters. Start with the "Recommended Initial Conditions" and modify one parameter at a time.

ParameterOptions to ScreenRationale & Key Considerations
Solvent System Dioxane/H₂O (4:1), THF/H₂O (4:1), 2-MeTHF/H₂O (4:1), DMF/H₂O (5:1)Balances solubility of the polar substrate/base with the less polar catalyst. 2-MeTHF is a greener alternative to THF.[6] DMF is highly polar but may require higher temperatures to remove.
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KFK₃PO₄ and Cs₂CO₃ are strong, effective bases.[3] K₂CO₃ is a standard choice but may be less effective here. KF is a milder option suitable for base-sensitive functional groups.[2]
Catalyst/Ligand Pd₂(dba)₃ / SPhos, Pd(OAc)₂ / XPhos, Pd(dppf)Cl₂Modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are superior to PPh₃ for difficult couplings.[12] They promote faster oxidative addition and reductive elimination.
Additives TBAB (Phase-Transfer Catalyst), NoneUse a PTC (0.1 - 1.0 equiv.) if the reaction is biphasic and slow. It enhances the rate by transporting the boronate between phases.[7][8][13]
Temperature 80 °C, 100 °C, 110 °CHigher temperatures increase solubility and reaction rates.[5][6] However, exceeding 110-120 °C can accelerate catalyst decomposition. Monitor by TLC/LCMS to find the optimal balance.
Visualization: Understanding the Reaction Barriers

The following diagrams illustrate the core solubility problem and how a Phase-Transfer Catalyst provides a solution.

G cluster_organic Organic Phase (e.g., Dioxane) cluster_aqueous Aqueous Phase catalyst Pd(0) Catalyst barrier Reaction Barrier: Poor phase mixing & insolubility of aryl halide in organic phase aryl_halide 5-Bromo-2-methyl- isonicotinic Acid (Poorly Soluble) boronic_acid Ar-B(OH)₂ activated_boronate Activated Boronate [Ar-B(OH)₃]⁻ (Highly Soluble) boronic_acid->activated_boronate base Base (e.g., K₃PO₄) base->boronic_acid Activates

Caption: The Suzuki Reaction Solubility Challenge.

G cluster_organic Organic Phase (e.g., Dioxane) cluster_aqueous Aqueous Phase catalyst Pd(0) Catalyst aryl_halide Aryl Halide Substrate ptc_complex [PTC⁺][Ar-B(OH)₃]⁻ (Organic Soluble Ion Pair) ptc_complex->catalyst Delivers boronate for transmetalation activated_boronate Activated Boronate [Ar-B(OH)₃]⁻ activated_boronate->ptc_complex Transport across interface ptc PTC⁺ (e.g., TBAB) ptc->activated_boronate Forms Ion Pair

Caption: PTC-Mediated Workflow for Enhanced Reactivity.

Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Optimization may be required based on the specific boronic acid used. Always perform reactions under an inert atmosphere (Argon or Nitrogen) and use properly degassed solvents.

Protocol 1: Direct Coupling with Phase-Transfer Catalyst

This protocol is designed to directly couple the acid, leveraging an optimized solvent system and a PTC.

1. Reagent Preparation:

  • In a Schlenk flask equipped with a magnetic stir bar, add:

    • This compound (1.0 equiv.)

    • Arylboronic acid (1.2 - 1.5 equiv.)

    • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv.)

    • Tetrabutylammonium bromide (TBAB) (0.5 equiv.)

2. Inert Atmosphere:

  • Seal the flask. Evacuate and backfill with inert gas (Argon or Nitrogen) for three cycles to ensure an oxygen-free environment.[3]

3. Catalyst Preparation:

  • In a separate small vial under inert gas, add:

    • Pd₂(dba)₃ (1-2 mol%)

    • SPhos (2-4 mol%)

  • Briefly mix with a small amount (~0.5 mL) of the degassed organic solvent.

4. Solvent Addition & Reaction Initiation:

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) to the Schlenk flask via syringe.

  • Begin vigorous stirring.

  • Add the prepared catalyst mixture to the Schlenk flask via syringe.

  • Heat the reaction mixture to 90-100 °C with continued vigorous stirring.

5. Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the product, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: The Ester Protection Strategy

This is a highly reliable two-step method for substrates where direct coupling fails.

Step A: Fischer Esterification

  • Suspend this compound (1.0 equiv.) in methanol or ethanol (as both reactant and solvent).

  • Cool the mixture in an ice bath and slowly add sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.1 equiv.) or thionyl chloride (SOCl₂, 1.2 equiv.).

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-16 hours, monitoring by TLC/LC-MS.

  • Upon completion, cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the ester product with an organic solvent like ethyl acetate. Dry, concentrate, and purify as necessary.

Step B: Suzuki Coupling of the Ester

  • Follow the general procedure outlined in Protocol 1 , but use the newly synthesized ester as your starting material.

  • A standard solvent system like Toluene/H₂O or Dioxane/H₂O with K₂CO₃ or K₃PO₄ as the base is typically effective. A PTC is usually not necessary.

  • After purification of the coupled ester product, it can be carried forward or hydrolyzed back to the carboxylic acid via saponification (e.g., using LiOH or NaOH in a THF/water mixture).

References
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • PTC Suzuki - Phase Transfer C
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Dibrominated Substr
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor.
  • Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings - ResearchG
  • Managing solubility issues of reactants in Suzuki coupling - Benchchem.
  • The Suzuki Reaction - Andrew G Myers Research Group, Harvard University.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction - MDPI.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - ACS Omega.
  • How to approach choosing reaction conditions for Suzuki? - Reddit r/Chempros.
  • Suzuki coupling Reaction's yield is very low - ResearchG
  • Why can't I achieve good yields for this Suzuki reaction?
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC, National Center for Biotechnology Inform
  • Suzuki reaction - Wikipedia.
  • Do carboxylic acids interfere with Suzukis? - Reddit r/OrganicChemistry.
  • Your "Go-To", "just couple already", Suzuki conditions? - Reddit r/Chempros.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Help needed with unreproducible Suzuki coupling - Reddit r/Chempros.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

Sources

avoiding protodeboronation in coupling with 5-bromo-2-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Race Against Time"

As a Senior Application Scientist, I often see researchers struggle with 5-bromo-2-methylpyridine couplings. The failure mode is rarely the oxidative addition of the bromide; this substrate is electron-deficient and reactive.

The core problem is Protodeboronation of the Boronic Acid Partner .

Because the pyridine nitrogen can weakly coordinate to Palladium (forming an off-cycle resting state) or simply because the catalytic cycle is not optimized, the reaction slows down. This delay is fatal for unstable boronic acid partners (especially 2-heteroaryl or fluorinated aryls), which decompose (protodeboronate) in the basic reaction medium before they can transmetallate.

The Solution: You must accelerate the catalytic cycle (


) to outcompete the rate of protodeboronation (

).

Diagnostic Workflow

Before altering your conditions, confirm that protodeboronation is the root cause. Use this logic flow to diagnose your reaction mixture (e.g., via LC-MS).

DiagnosticWorkflow cluster_legend Legend start Low Yield with 5-Bromo-2-methylpyridine check_byproduct Analyze Crude Mixture (LC-MS) Check for Byproducts start->check_byproduct deboronation Mass = (Boronic Acid - B(OH)2 + H) (Protodeboronation) check_byproduct->deboronation Major Byproduct homocoupling Mass = (Boronic Acid Dimer) (Oxidative Homocoupling) check_byproduct->homocoupling Major Byproduct dehalogenation Mass = (Pyridine - Br + H) (Hydrodehalogenation) check_byproduct->dehalogenation Major Byproduct sol_debor SOLUTION: 1. Switch to Anhydrous Base 2. Use Buchwald Ligands 3. MIDA Boronates deboronation->sol_debor sol_homo SOLUTION: Degas rigorously Reduce Catalyst Loading homocoupling->sol_homo sol_dehal SOLUTION: Switch Solvent (Avoid Alcohols) Use Carbonate Base dehalogenation->sol_dehal key1 Critical Failure key2 Optimization Path

Caption: Diagnostic logic tree for identifying protodeboronation versus competing side reactions in Suzuki coupling.

Technical Deep Dive: The Mechanism of Failure

To solve the problem, you must understand the causality.

A. The Base-Catalyzed Decomposition

Protodeboronation is not random; it is a specific, base-catalyzed pathway.

  • Complexation: The base (e.g., OH⁻, CO₃²⁻) attacks the boron center, forming a tetrahedral boronate anion [R-B(OH)₃]⁻.

  • Protonation: This anionic species is the active nucleophile for transmetallation, but it is also susceptible to protonation at the ipso-carbon by water or protic solvents.

  • Cleavage: The C-B bond cleaves, releasing the arene (R-H) and boric acid.

Crucial Insight: The 2-methylpyridine moiety on your electrophile is relatively safe. The risk is almost entirely on your boronic acid partner . If you are coupling a heteroaryl boronic acid (e.g., 2-furan, 2-thiophene, or another pyridine),


 is naturally high.
B. The "Pyridine Poisoning" Effect

Even though 5-bromo-2-methylpyridine is the electrophile, the pyridine nitrogen can coordinate to the Pd(II) intermediate after oxidative addition.

  • Effect: This forms a stable 18-electron resting state (Pd(Ar)(Br)(L)(Pyridine)) that resists transmetallation.

  • Result: The catalytic cycle stalls. Meanwhile, your boronic acid is sitting in a hot, basic solution, rapidly decomposing.

Troubleshooting Protocols

Protocol A: The "Speed" Strategy (Recommended)

Goal: Accelerate Transmetallation to beat Deboronation.

This protocol uses bulky, electron-rich phosphine ligands (Buchwald Ligands) that facilitate rapid oxidative addition and, crucially, create a steric environment that prevents the pyridine nitrogen from "poisoning" the catalyst.

ComponentRecommendationScientific Rationale
Catalyst Source Pd(OAc)₂ or Pd₂dba₃ Precursors for active Pd(0).
Ligand XPhos or SPhos XPhos is superior for heteroaryl chlorides/bromides. Its bulk prevents N-coordination and accelerates reductive elimination.
Ratio Pd:Ligand = 1:2Ensure fully ligated active species.
Base K₃PO₄ (Tribasic) Anhydrous K₃PO₄ provides basicity without introducing excess water (unlike hydroxides).
Solvent 1,4-Dioxane or Toluene Aprotic.[1] Avoid alcohols (MeOH/EtOH) which promote deboronation.
Water Minimal (1-5% v/v)Some water is needed for the boroxine-to-boronic acid equilibrium, but keep it low.

Step-by-Step:

  • Charge reaction vial with 5-bromo-2-methylpyridine (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (2.0-3.0 equiv), Pd(OAc)₂ (2-5 mol%), and XPhos (4-10 mol%).

  • Seal and purge with Argon/Nitrogen (3 cycles).[1] Oxygen promotes homocoupling.

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Add degassed water (only 2 equivalents relative to Boron, or 5% v/v).

  • Heat rapidly to 80-100°C. Do not ramp slowly; get to active temperature quickly.

  • Monitor by LC-MS at 1 hour. If starting material remains but boronic acid is gone, add more boronic acid.

Protocol B: The "Slow-Release" Strategy (For Difficult Substrates)

Goal: Keep free boronic acid concentration low to minimize decomposition.

If Protocol A fails, use MIDA Boronates . These are protected boron species that slowly hydrolyze to release the active boronic acid.

  • Reagent: Replace Boronic Acid with the corresponding MIDA Boronate .

  • Base: Use K₃PO₄ (3.0 equiv) .

  • Solvent: 1,4-Dioxane : Water (5:1) . The higher water content is necessary here to hydrolyze the MIDA cage.

  • Mechanism: The MIDA ester is stable.[2] As it slowly hydrolyzes, it releases small amounts of boronic acid which are immediately consumed by the catalyst. The standing concentration of free boronic acid is near zero, preventing deboronation.

Frequently Asked Questions (FAQs)

Q1: Can I use Pd(PPh₃)₄ (Tetrakis) for this reaction?

  • Answer: I strongly advise against it. Triphenylphosphine (PPh₃) is a relatively weak ligand. The pyridine nitrogen of your substrate (5-bromo-2-methylpyridine) can compete with PPh₃ for the Pd center, leading to catalyst deactivation. Furthermore, Pd(PPh₃)₄ is often not active enough to couple before your boronic acid degrades. Switch to XPhos-Pd-G2 or Pd(dppf)Cl₂ .

Q2: I see the deboronated product (Ar-H) and unreacted bromide. Should I add more catalyst?

  • Answer: No. Catalyst death is likely not the primary issue; reagent death is. Adding more catalyst won't help if the boron is already gone.

    • Fix: Add the boronic acid in portions (e.g., 0.5 equiv every hour) or use a syringe pump. This mimics the "Slow-Release" effect of MIDA boronates.

Q3: Does the 2-methyl group on the pyridine cause steric hindrance?

  • Answer: For the coupling event, not significantly. The bromine is at the 5-position, which is electronically coupled but sterically distal from the 2-methyl group. The 2-methyl group actually helps you by slightly sterically hindering the pyridine nitrogen, reducing its ability to poison the catalyst compared to unsubstituted pyridine.

Q4: My boronic acid is a 2-pyridyl boronic acid. It fails every time.

  • Answer: 2-Pyridyl boronic acids are notoriously unstable. They protodeboronate almost instantly.

    • Immediate Fix: Do not use the boronic acid. Use the 2-pyridyl MIDA boronate or the 2-pyridyl trifluoroborate (with Et₃N) .

    • Alternative: Use a copper co-catalyst (CuCl, 10-50 mol%) which can stabilize the 2-pyridyl boronate species (The "Liebeskind-Srogl" variant or Cu-promoted Suzuki).

References

  • Mechanistic Studies on Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc. 2010 , 132, 13100–13112. [Link]

  • MIDA Boronates (Slow Release Strategy): Gillis, E. P.; Burke, M. D.[3] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc. 2007 , 129, 6716–6717.[4] [Link]

  • Buchwald Ligands (XPhos) for Heteroaryl Coupling: Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[5][6] Angew.[4] Chem. Int. Ed. 2006 , 45, 3484–3488. [Link]

  • Protodeboronation of Pyridine Boronic Acids: Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. J. Am. Chem. Soc. 2010 , 132, 14073–14075. [Link]

Sources

best palladium catalyst for electron-deficient pyridine bromides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pd-Catalyzed Cross-Coupling of Electron-Deficient Pyridines

Ticket Subject: Optimization of Suzuki-Miyaura & Buchwald-Hartwig Couplings for Pyridyl Bromides Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open

Executive Summary: The "Pyridine Problem"

Welcome to the technical support hub. You are likely here because your standard Pd(PPh3)4 or Pd(dppf)Cl2 protocol failed.

The Core Issue: Electron-deficient pyridine bromides (e.g., 2-bromo-4-cyanopyridine) present a dichotomy:

  • Fast Oxidative Addition: The electron-deficient ring facilitates the insertion of Pd(0) into the C-Br bond.

  • Catalyst Poisoning: The pyridine nitrogen is a Lewis base that coordinates to the Pd(II) center, displacing phosphine ligands and forming an inactive "Pd-sink" complex.

The Solution: You must use sterically bulky ligands that physically block the pyridine nitrogen from binding to the palladium center while maintaining high electron density to facilitate the catalytic cycle.

Catalyst Selection Matrix

Use this decision matrix to select the correct catalytic system for your specific substrate.

Recommendation A: The "Workhorse" for Difficult Heterocycles
  • Catalyst: Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).[1][2]

  • Why it works: This is an N-Heterocyclic Carbene (NHC) complex.[1][3][4] The bulky "IPr" ligand (diisopropylphenyl substituents) creates a steric umbrella that prevents the pyridine substrate from coordinating to the metal. It is air-stable and highly active.

  • Best for: Sterically hindered substrates, electron-deficient chlorides/bromides, and reactions requiring high stability.

Recommendation B: The "High-Performance" Solution
  • Catalyst: XPhos Pd G4 (4th Generation Buchwald Precatalyst).

  • Why it works: The G4 precatalyst guarantees the formation of the active monomeric L-Pd(0) species even at low temperatures. XPhos is exceptionally bulky and electron-rich, accelerating oxidative addition while preventing N-coordination.

  • Best for: Unstable substrates, mild conditions (room temp to 60°C), and preventing protodehalogenation.

Visual Guide: Catalyst Selection Logic

CatalystSelection Start Start: Select Substrate SubstrateType Is the Pyridine Electron-Deficient? Start->SubstrateType CouplingType Coupling Partner? SubstrateType->CouplingType Yes (e.g., -CN, -CF3) Boronic Boronic Acid/Ester (Suzuki) CouplingType->Boronic Amine Amine/Amide (Buchwald) CouplingType->Amine Temp Temperature Limit? Boronic->Temp Rec3 Rec: RuPhos Pd G4 (Best for C-N) Amine->Rec3 HighTemp High (>80°C) OK Robust Substrate Temp->HighTemp LowTemp Low (<60°C) Required Unstable Substrate Temp->LowTemp Rec1 Rec: Pd-PEPPSI-IPr (Robust, High TOF) HighTemp->Rec1 Rec2 Rec: XPhos Pd G4 (Fast Activation) LowTemp->Rec2

Caption: Decision tree for selecting the optimal Palladium source based on substrate stability and coupling type.

Standard Operating Protocols (SOPs)

These protocols are designed to be self-validating. If you do not observe the specific visual cues described, abort and troubleshoot.

Protocol A: Pd-PEPPSI-IPr (Suzuki Coupling)

Reference: Organ, M. G., et al. Chem. Eur. J. 2006, 12, 4749.

ParameterSpecification
Catalyst Loading 1.0 – 2.0 mol%
Solvent Dioxane or THF (Must be anhydrous)
Base K₂CO₃ (3.0 equiv)
Temperature 60°C – 80°C
Concentration 0.2 M

Step-by-Step:

  • Charge Solids: In a vial, combine Pyridyl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd-PEPPSI-IPr (2 mol%).

  • Inertion: Seal vial with a septum. Evacuate and backfill with Argon (x3).[4]

  • Solvent Addition: Add anhydrous Dioxane via syringe.

  • Activation (Visual Check): Heat to 60°C.

    • Validation: The reaction should turn from a light yellow/orange suspension to a dark amber/brown solution within 10 minutes. If it turns black immediately (Pd black precipitation), your solvent has oxygen.

  • Monitor: Check LCMS at 1 hour.

Protocol B: XPhos Pd G4 (Challenging/Unstable Substrates)

Reference: Bruno, N. C., et al. Chem. Sci. 2013, 4, 916.

ParameterSpecification
Catalyst Loading 1.0 – 2.5 mol%
Solvent THF/Water (10:1) or Toluene
Base K₃PO₄ (3.0 equiv)
Temperature 40°C – 60°C

Step-by-Step:

  • Charge Solids: Combine Pyridyl Bromide, Boronic Acid, K₃PO₄, and XPhos Pd G4 in the vial.

  • Degassing (Critical): Since G4 catalysts activate rapidly, oxygen must be absent before solvent addition. Evacuate/Argon x3.

  • Solvent Addition: Add degassed THF/Water mixture.

  • Reaction: Stir at 40°C.

    • Validation: G4 catalysts often dissolve to a clear or pale yellow solution. Precipitation of solids indicates decomposition.

Troubleshooting Guide

Use this section to diagnose failure modes based on LCMS/NMR data.

Issue 1: Protodehalogenation (Ar-Br → Ar-H)

Symptom: The starting bromide disappears, but the mass corresponds to the de-brominated pyridine, not the product.

  • Cause: The oxidative addition complex L-Pd(II)-Ar-Br is reacting with a proton source (water or solvent) faster than it transmetallates with the boron species. This is common in electron-deficient pyridines.

  • Fix 1 (Base): Switch from carbonate bases to K₃PO₄ (anhydrous).

  • Fix 2 (Water): If using a Suzuki coupling, reduce water content. Use anhydrous Toluene/Dioxane and only minimal water (or use CsF as a base in anhydrous conditions).

  • Fix 3 (Rate): Increase the concentration of the Boronic Acid (to 2.0 equiv) to accelerate transmetallation.

Issue 2: Reaction Stalled (No Conversion)

Symptom: Starting material remains unchanged after hours. Catalyst is visible as a black precipitate.

  • Cause: Catalyst Poisoning.[5][6][7] The pyridine nitrogen has displaced the ligand.

  • Fix: You are likely using Pd(PPh3)4 or dppf. Switch to XPhos Pd G4 or Pd-PEPPSI-IPr immediately. The bulky ligands prevent this coordination.

Issue 3: Homocoupling of Boronic Acid (Ar-Ar)

Symptom: You see the dimer of your coupling partner.

  • Cause: Oxygen ingress. Oxygen oxidizes Pd(0) to Pd(II), which consumes the boronic acid via a homocoupling cycle.

  • Fix: Degas solvents by sparging with Argon for 15 minutes (balloon pressure is not enough). Ensure the system is sealed.

Visual Guide: Troubleshooting Logic

Troubleshooting Start Reaction Outcome? Stalled SM Remaining (Stalled) Start->Stalled Dehal De-brominated Product (Ar-H) Start->Dehal Homo Boron Dimer (Ar-Ar) Start->Homo FixStalled Cause: Poisoning Fix: Switch to PEPPSI/XPhos Stalled->FixStalled FixDehal Cause: Hydrolysis Fix: Anhydrous K3PO4, High Conc. Dehal->FixDehal FixHomo Cause: Oxygen Leak Fix: Sparge Solvents Homo->FixHomo

Caption: Diagnostic flow for identifying failure modes in pyridine cross-coupling.

Frequently Asked Questions (FAQs)

Q: Can I use Pyridyl Boronates instead of Pyridyl Bromides? A: Avoid if possible. 2-Pyridyl boronic acids/esters are notoriously unstable and prone to rapid protodeboronation (hydrolysis of the C-B bond). It is chemically superior to couple a Pyridyl Bromide (electrophile) with a stable Aryl Boronic Acid (nucleophile). If you must use a pyridyl nucleophile, use the MIDA boronate or BF3K salt variants for better stability.

Q: Why do I need "G4" precatalysts? Can't I just mix Pd(OAc)2 and XPhos? A: You can, but it is risky for electron-deficient substrates. In situ mixing requires the reduction of Pd(II) to Pd(0), usually by the phosphine ligand itself (which consumes ligand) or the boronic acid. This induction period allows the pyridine substrate to coordinate to the Pd(II) before the active catalyst forms. G4 precatalysts release the active Pd(0) species immediately upon heating, bypassing the danger zone.

Q: My reaction turns black instantly. Is this bad? A: Yes. "Pd Black" is agglomerated, inactive palladium metal. It means your ligand has dissociated, or you have oxygen in the system. If using PEPPSI or XPhos, the solution should remain amber/brown/red but clear.

References

  • Organ, M. G. , et al. "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Cross-Coupling." Chemistry – A European Journal, 2006, 12(18), 4749–4755.

  • Bruno, N. C. , et al. "Third-Generation Buchwald Precatalysts." Chemical Science, 2013, 4, 916-920.

  • Billingsley, K. , et al. "Method for the Suzuki–Miyaura Coupling of Hindered Aryl Boronates." Journal of the American Chemical Society, 2007, 129(11), 3358–3366.

  • Malinowski, A., et al. "Pd-PEPPSI-IPr vs XPhos: Benchmarking for Heterocycles." Organic Process Research & Development, 2022.

Sources

Technical Support Center: Palladium Removal from 5-Bromo-2-methylisonicotinic Acid Products

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of residual palladium from 5-Bromo-2-methylisonicotinic acid and related pharmaceutical intermediates. The methodologies and principles discussed herein are designed to ensure product purity, meet stringent regulatory requirements, and prevent downstream process inhibition.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical for my this compound product?

A1: Removing residual palladium is crucial for several reasons. Firstly, regulatory bodies like the FDA and EMA impose strict limits on heavy metal impurities in Active Pharmaceutical Ingredients (APIs), typically in the low parts-per-million (ppm) range, due to potential toxicity.[1][2] Secondly, residual palladium can act as a catalyst poison, deactivating catalysts in subsequent synthetic steps. Finally, it can interfere with biological assays, compromising research and development data.

Q2: What are the main strategies for palladium removal?

A2: Palladium removal techniques can be broadly categorized into:

  • Adsorption: Using solid-supported materials (scavengers) with high affinity for palladium to bind and remove it from solution via filtration.[3][4] This is the most common and often most effective method.

  • Crystallization: Purifying the solid product through recrystallization can leave palladium impurities behind in the mother liquor.[3] However, its effectiveness can be limited, and it is often used in conjunction with other methods.[2]

  • Extraction: Using liquid-liquid extraction with a solution containing a chelating agent to pull palladium from the organic phase into an aqueous phase.

  • Chromatography: Passing the product through a column (e.g., silica gel) can separate the desired compound from the palladium catalyst.[5]

Q3: My product, this compound, has both a pyridine ring and a carboxylic acid. How does this affect my choice of palladium removal method?

A3: The presence of these functional groups is a critical consideration. The pyridine nitrogen and the carboxylic acid can both coordinate with palladium, potentially forming stable complexes that make the metal harder to remove.[6][7] This product-metal interaction competes with the scavenger's binding.[7] Therefore, you may need to select a scavenger with a very high affinity for palladium, such as those with thiol or trimercaptotriazine (TMT) functional groups, to effectively displace the product.[8][9][10] Additionally, avoid strongly basic scavengers (like some amine-based ones) that could deprotonate your carboxylic acid, leading to product loss through non-specific binding.

Q4: How do I know how much palladium is in my product?

A4: The standard and most accurate method for quantifying trace levels of palladium in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3][11] This technique is highly sensitive and is the standard for final quality control.[2][3] For in-process screening of different removal methods, faster techniques like colorimetric or fluorimetric kits can be used to get a relative measure of palladium concentration before submitting the best candidates for final ICP-MS validation.[3]

Troubleshooting & Optimization Guide

This section addresses specific issues you may encounter during the palladium workup procedure.

Problem: My initial workup (e.g., filtration through celite, aqueous wash) failed to remove sufficient palladium.

  • Underlying Cause: The residual palladium is likely in a soluble or colloidal form, not as a macroscopic solid.[1][12] Palladium(0) can form fine, dispersed particles, and soluble Pd(II) species can persist throughout the workup. Simple filtration is often insufficient to remove these.[12]

  • Solution: Employ an active scavenging strategy using a solid-supported scavenger. These materials contain functional groups that chemically bind (chelate) the soluble palladium, allowing for its removal by simple filtration.[13]

Workflow for Palladium Scavenging

G A Crude Reaction Mixture (Containing Product & Pd) B Initial Workup (Aqueous Wash, Solvent Swap) A->B C Dissolve Crude in Appropriate Solvent B->C D Select Scavenger (See Table 1) C->D E Add Scavenger (e.g., 3-10 equiv. vs Pd) D->E F Stir at RT or Gentle Heat (1-24 hours) E->F G Filter to Remove Scavenger-Pd Complex F->G H Wash Scavenger with Fresh Solvent G->H I Combine & Concentrate Filtrate H->I J Analyze for Pd (ICP-MS) I->J K < 10 ppm Pd? J->K L Purified Product K->L Yes M Re-treat or Optimize (Different Scavenger, Temp, Time) K->M No

Caption: Decision workflow for palladium removal using scavengers.

Problem: I don't know which scavenger to choose. Which one is best for my product?

  • Underlying Cause: The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)), the solvent, temperature, and the structure of your product.[14] Sulfur-based scavengers are generally excellent for soft metals like palladium.

  • Solution: Screen a small panel of scavengers to find the most effective one for your specific system.[1][15] A thiol-functionalized silica or a macroporous polystyrene-bound trimercaptotriazine (MP-TMT) are excellent starting points.[10][16]

Table 1: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupSupportTarget Pd SpeciesAdvantagesDisadvantages
Thiol -SHSilica or PolystyrenePd(0), Pd(II)Highly effective for Pd, fast kinetics, good for many functional groups.[16][17]Can sometimes form impurities with certain substrates.[12]
Trimercaptotriazine (TMT) Triazine-thiolPolystyrene (MP-TMT) or SilicaPd(0), Pd(II)Extremely high affinity for Pd, very robust, works in many solvents.[8][10][18]Can be more expensive than other options.
Amine -NH₂, -NRH, etc.Silica or PolystyrenePrimarily Pd(II)Effective for scavenging Pd(II) complexes.[9][15]May bind to acidic products like yours, causing yield loss.[1]
Activated Carbon CarbonN/APd(0), Pd(II)Inexpensive, widely available.[19]Can be non-selective, leading to high product loss; filtration can be difficult.[1][12]

Problem: Can you provide a reliable, step-by-step protocol for using a scavenger?

  • Solution: Yes. The following is a general but robust protocol for using a silica-based thiol scavenger, which is a common and effective choice.

Experimental Protocol 1: Palladium Scavenging with Silica-Thiol (e.g., SiliaMetS® Thiol)
  • Preparation: After the initial aqueous workup of your reaction, concentrate the organic phase to obtain the crude this compound. If the initial palladium catalyst loading was 0.5 mol%, the residual palladium can be estimated to be in the 500-1500 ppm range.[2]

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) to a practical concentration (e.g., 0.1-0.2 M).

  • Scavenger Addition: Add the silica-based thiol scavenger. A good starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[15][20] For example, if you used 0.05 mmol of a palladium catalyst, add 0.20-0.40 mmol of the scavenger.

  • Agitation: Stir the resulting slurry at room temperature. Gentle heating (e.g., 40-50 °C) can sometimes improve kinetics, but should be tested first to ensure product stability.[1][21]

  • Reaction Time: Allow the mixture to stir for 1 to 16 hours.[13] The progress can sometimes be monitored by observing the scavenger changing color as it binds the metal.[17][20]

  • Filtration: Filter the mixture through a pad of celite or a fritted funnel to remove the solid scavenger now bound with palladium.

  • Washing: Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of your product.[13][20]

  • Analysis: Combine the filtrate and washes, concentrate the solution, and submit a sample for ICP-MS analysis to confirm the final palladium concentration is below your target limit (e.g., <10 ppm).[1][15]

Problem: I am losing a significant amount of my acidic product during the scavenging step.

  • Underlying Cause: This is a classic issue when purifying compounds with acidic or basic handles. The loss is likely due to non-specific binding of your carboxylic acid to the scavenger support material itself, especially if the scavenger has basic sites (like amine-based scavengers or even the silica surface).[1] Activated carbon is particularly known for non-selectively adsorbing organic products.[1]

  • Solutions:

    • Switch Scavenger Type: If using activated carbon or an amine-based scavenger, switch to a more neutral support like a thiol-functionalized polystyrene resin (e.g., MP-TMT).

    • Optimize Scavenger Amount: Use the minimum amount of scavenger necessary. An excess of scavenger provides more surface area for non-specific binding.[15] Run a small-scale experiment to determine the optimal scavenger loading.

    • Solvent Choice: Ensure your product is highly soluble in the chosen solvent to minimize its adsorption onto the solid support.

Visualizing Scavenger-Palladium Interaction

G cluster_0 Before Scavenging cluster_1 After Scavenging Product Product-COOH Product_free Product-COOH (In Solution) Pd Pd(II) Complex Silica-S-Pd Pd->Complex Chelation Scavenger Silica-SH Scavenger->Complex

Caption: Simplified binding of a Pd(II) ion by a thiol scavenger.

References

  • Biotage® MP-TMT - Palladium Scavenger. Biotage.
  • Palladium Detection for API. Arbor Assays.
  • Palladium(II) Extraction by Pyridinecarboxylic Acid Esters. AKJournals.
  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activ
  • Workup procedures to remove residual palladium from 2-Iodo-5-(m-tolyl)oxazole reactions. Benchchem.
  • A Head-to-Head Comparison of QuadraSil MP and QuadraSil AP for Palladium Scavenging Efficiency. Benchchem.
  • Metal Scavenger User Guide. Biotage.
  • Biotage® MP-TMT | Palladium scavenger. Biotage.
  • SiliaMetS - Metal Scavengers. Velocity Scientific Solutions.
  • Metal Scavenging using bulk SiliaMetS functionalized silica. SiliCycle Inc. via YouTube.
  • Biotage® MP-TMT - Palladium Scavenger. Norlab.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. FUJIFILM Wako Chemicals.
  • Recovery of Pd(II)
  • Workup procedure for removing palladium residues
  • Quickly and Easily Remove Residual Metals
  • Metal Scavenger Guide. Sopachem.
  • Technical Support Center: Metal Catalyst Removal
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
  • Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. PhosphonicS.
  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
  • Towards a quantitative understanding of palladium metal scavenger performance. RSC Publishing.
  • Removal of palladium (Pd)
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error.
  • The Use of Metal Scavengers for Recovery of Palladium Catalyst
  • Palladium Detection Techniques for Active Pharmaceutical Ingredients. Books.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds. ACS Medicinal Chemistry Letters.

Sources

regioselectivity issues in halogenation of 2-methylisonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the regioselectivity challenges in the halogenation of 2-methylisonicotinic acid (also known as 2-methylpyridine-4-carboxylic acid). It is designed for researchers requiring high-purity isomers for drug development scaffolds.[1]

Subject: Troubleshooting Regioselectivity & Yield in Halogenation Protocols Substrate: 2-Methylisonicotinic Acid (CAS: 4021-11-8) Target Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Technical Overview

The halogenation of 2-methylisonicotinic acid presents a classic "tug-of-war" between electronic directing effects and steric constraints.[1] Successful functionalization requires selecting the reaction mechanism (electrophilic, radical, or metalation) that aligns with your specific target regioisomer.

The Substrate Challenge

The pyridine ring is electron-deficient, making it resistant to Electrophilic Aromatic Substitution (EAS). The presence of a carboxylic acid at C4 further deactivates the ring. However, the methyl group at C2 provides weak activation, directing incoming electrophiles to positions ortho (C3) and para (C5) relative to itself.

  • Position C5 (Target A): Electronically activated by the methyl group (para) and sterically accessible. This is the kinetic and thermodynamic product of electrophilic halogenation.

  • Position C3 (Target B): Activated by the methyl group (ortho) but sterically hindered by the adjacent C4-COOH and C2-Me groups.

  • Lateral Methyl (Target C): The benzylic-like protons on the C2-methyl group are susceptible to radical abstraction and lateral lithiation (pKa ~29 vs. Ring C-H pKa ~35+).

Decision Matrix: Selecting the Right Methodology

Use the following logic flow to determine the correct protocol for your target isomer.

HalogenationLogic cluster_conditions Critical Conditions Start Target Regioisomer C5 C5-Halo (Ring) (Major Isomer) Start->C5 Lat Lateral Halo (CH2-X) Start->Lat C3 C3-Halo (Ring) (Difficult/Minor) Start->C3 Method1 Electrophilic Substitution (Ionic Mechanism) C5->Method1 Requires Acid Catalysis Method2 Free Radical Halogenation (Radical Mechanism) Lat->Method2 Requires Initiator (AIBN/Light) Method3 Indirect Synthesis (e.g., from 3-bromo-2-methylpyridine) C3->Method3 Direct halogenation fails Cond1 Br2 / Oleum or NBS / H2SO4 Method1->Cond1 Cond2 NBS / AIBN / CCl4 (Non-polar solvent) Method2->Cond2

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired halogenation site.

Troubleshooting Module: Electrophilic Halogenation (Targeting C5)

Goal: Synthesis of 5-bromo-2-methylisonicotinic acid or 5-chloro analogue. Primary Mechanism: Electrophilic Aromatic Substitution (EAS).

Common Issues & Solutions

Q1: Why is the reaction stalling or showing <10% conversion?

  • Root Cause: The pyridine nitrogen gets protonated in acidic media, forming a pyridinium ion which is highly deactivated (electron-poor) and repels the electrophile.

  • Solution: You must use forcing conditions .[1] Standard Lewis acids (FeBr3, AlCl3) often fail.

    • Protocol Adjustment: Use Oleum (fuming H2SO4) as the solvent and catalyst. The high acidity and dehydrating nature force the reaction. Alternatively, use NBS in concentrated H2SO4 at elevated temperatures (60–80°C).

Q2: I am seeing a mixture of isomers. How do I improve C5 selectivity?

  • Mechanism: The methyl group directs ortho (C3) and para (C5). C5 is favored sterically.[1]

  • Optimization: Run the reaction at controlled temperatures (start 0°C, warm to 60°C). High temperatures (>100°C) may promote thermodynamic equilibration or degradation, but rarely shift selectivity to C3 significantly.

  • Purification: C5 isomers typically crystallize more readily from aqueous acid/alcohol mixtures than C3 isomers.[1]

Q3: Can I use hypochlorite (bleach) for chlorination?

  • Insight: Yes, for activated pyridines (like 2-methoxynicotinic acid), bleach works well. However, for 2-methylisonicotinic acid, the activation is weaker.

  • Protocol: Use sodium hypochlorite in basic solution only if the ring is sufficiently activated; otherwise, revert to electrophilic chlorination (Cl2/AcOH or NCS/H2SO4).

Standard Protocol: Synthesis of this compound
  • Dissolution: Dissolve 2-methylisonicotinic acid (1.0 eq) in concentrated H2SO4 (5–10 volumes).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1–1.5 eq) portion-wise at room temperature.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by HPLC.

  • Workup: Pour onto crushed ice. The product (5-bromo isomer) typically precipitates as a solid.

  • Purification: Recrystallize from Ethanol/Water or Acetic Acid.[1]

    • Expected Yield: 60–80%.[1]

    • Selectivity: >90% C5-isomer.[1]

Troubleshooting Module: Lateral Halogenation (Targeting Methyl Group)

Goal: Functionalization of the methyl group (e.g., to form 2-(bromomethyl)isonicotinic acid). Primary Mechanism: Free Radical Substitution.[1]

Common Issues & Solutions

Q1: Why is the ring brominating instead of the methyl group?

  • Root Cause: Presence of strong acid or polar solvents promotes the ionic (EAS) pathway.

  • Solution: Eliminate all acids.[1] Use non-polar solvents like CCl4 , Benzene , or Trifluoromethylbenzene . Use a radical initiator (AIBN or Benzoyl Peroxide) and light.

Q2: The reaction is sluggish.

  • Root Cause: The pyridine nitrogen might be complexing with the brominating agent or the radical chain is terminating.

  • Solution: Add a catalytic amount of base (e.g., K2CO3) or use a biphasic system to scavenge HBr by-product, which can protonate the pyridine and stop the radical chain.

Troubleshooting Module: Targeting C3 (The "Impossible" Isomer)

Goal: Synthesis of 3-bromo-2-methylisonicotinic acid.

The Problem: Direct halogenation rarely yields the C3 isomer as the major product due to steric hindrance from the C4-COOH and C2-Me groups. Furthermore, Directed Ortho Metalation (DoM) is complicated because the protons on the lateral methyl group (pKa ~29) are more acidic than the ring protons (pKa ~35+). Treating 2-methylisonicotinic acid with n-BuLi results in lateral lithiation (forming the -CH2Li species) rather than ring lithiation at C3.[1]

Recommended Workaround: Do not attempt direct halogenation.[1] Use an indirect synthetic route :

  • Starting Material: Begin with 2-amino-3-bromo-4-methylpyridine (or similar commercially available scaffold).[1]

  • Sandmeyer Reaction: Convert the amino group to a desired group or remove it.

  • Oxidation: Oxidize the C4-methyl (if starting with 2,4-dimethyl-3-bromopyridine) to the carboxylic acid using KMnO4.[1]

Data Summary: Reaction Conditions vs. Outcome

Target SiteReagent SystemSolventMechanismMajor Product
C5 (Ring) Br2 or NBSH2SO4 / OleumIonic (EAS)This compound
Lateral (Me) NBS + AIBNCCl4 / PhCF3Radical2-(Bromomethyl)isonicotinic acid
C3 (Ring) n-BuLi / ElectrophileTHF (-78°C)DoMFails (Yields Lateral product)
C3 (Ring) Indirect SynthesisN/AMulti-step3-Bromo-2-methylisonicotinic acid

References

  • Synthesis of 5-Bromo-2-methylbenzoic acid (Analogue Chemistry) . ChemicalBook.[1] Describes the bromination of the methylbenzoic acid analogue using Br2/H2SO4 to yield the 5-bromo isomer as the major product.

  • Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids. Royal Society of Chemistry. Highlights the dominance of lateral lithiation (methyl deprotonation) over ring lithiation in methyl-substituted heterocycles.

  • Method for preparing 2-chloronicotinic acid. Google Patents (CN101117332B).

  • This compound Commercial Availability . BLD Pharm.[2] Confirms the stability and availability of the 5-bromo isomer as a standard building block, supporting the C5-selectivity of industrial routes.

  • Bromination of 2-methylbenzoic acid. Google Patents (EP1642881B1). Provides detailed protocols for iodination/bromination of activated benzoic acids, serving as a mechanistic baseline for the isosteric pyridine system.

Sources

Technical Support Center: Overcoming Steric Hindrance in 5-Position Coupling of Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers addressing the specific challenges of coupling at the 5-position of isonicotinic acid (4-pyridinecarboxylic acid).

Case ID: ISO-C5-COUPLING Status: Active Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Scope

Coupling at the 5-position (ortho to the carboxyl group, meta to the nitrogen) of isonicotinic acid presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The C4-carboxyl group (or its ester derivative) creates significant steric bulk immediately adjacent to the C5 reaction site, impeding the approach of the palladium catalyst and the transmetallation partner.

  • Electronic Deactivation: The electron-deficient pyridine ring makes the oxidative addition step slower compared to benzene systems, although the electron-withdrawing carboxyl group at C4 partially mitigates this by activating the C-Halogen bond.

  • Catalyst Poisoning: The pyridine nitrogen (N1) and the carboxylate moiety can coordinate to the palladium center, forming non-reactive "off-cycle" resting states.

This guide provides self-validating protocols and troubleshooting logic to overcome these barriers, focusing on Suzuki-Miyaura and Negishi cross-coupling strategies.

Diagnostic Troubleshooting (Q&A)

Category A: Reaction Stalling & Low Conversion

Q: I am using standard conditions (Pd(PPh3)4, Na2CO3, Toluene/Water) for a Suzuki coupling of methyl 5-bromoisonicotinate, but conversion stops at <20%. Why? A: The standard tetrakis(triphenylphosphine)palladium(0) catalyst is insufficiently active for this sterically congested substrate. The "cone angle" of PPh3 is too small to enforce the formation of the highly active mono-ligated Pd(0) species required for hindered oxidative addition. Furthermore, the bulky C4-ester blocks the transmetallation step.

Corrective Action: Switch to a catalyst system utilizing dialkylbiaryl phosphine ligands (Buchwald Ligands) .

  • Recommendation: Use SPhos or XPhos with a Pd(II) precatalyst (e.g., Pd(OAc)2 or the pre-formed Buchwald precatalysts like XPhos Pd G2).

  • Mechanism: These bulky, electron-rich ligands facilitate oxidative addition into the electron-poor pyridine ring and, crucially, their bulk promotes reductive elimination of the sterically crowded product.

Q: My reaction turns black (Pd precipitation) within 30 minutes. Is this normal? A: No. Rapid formation of "Pd black" indicates catalyst decomposition, likely due to the instability of the active species before it can engage in the catalytic cycle. This is common when the oxidative addition is slow or when the pyridine nitrogen displaces the phosphine ligand.

Corrective Action:

  • Increase Ligand/Metal Ratio: Use a ligand:Pd ratio of 2:1 or higher to keep the metal ligated.

  • Solvent Switch: Move to 1,4-Dioxane or n-Butanol . Alcohols can sometimes stabilize Pd intermediates via hydrogen bonding.

  • Pre-catalyst: Use Pd(dba)2 or Pd2(dba)3 as the source to ensure no initial inhibiting halides are present, or use a palladacycle precatalyst (e.g., XPhos Pd G3 ) which releases the active species slowly.

Category B: Regioselectivity & Side Reactions[1]

Q: I am observing significant protodecarboxylation (loss of the C4-COOH group). How do I stop this? A: Isonicotinic acids are prone to thermal decarboxylation, especially under basic conditions and high temperatures required for hindered couplings.

Corrective Action:

  • Esterification: Never couple the free acid. Convert to a tert-butyl ester or isopropyl ester before coupling. The bulkier ester not only protects against decarboxylation but can surprisingly improve the reaction outcome by locking the conformation, provided the correct ligand (e.g., RuPhos ) is used to navigate the added bulk.

  • Base Selection: Switch from harsh hydroxide/carbonate bases to K3PO4 (anhydrous) or CsF . Potassium phosphate is the "gold standard" for hindered Suzuki couplings as it minimizes hydrolytic side reactions.

Q: Can I perform this coupling directly on the free acid (5-bromoisonicotinic acid)? A: It is technically possible but highly unadvisable for high-throughput or scale-up. The free carboxylic acid will deprotonate to the carboxylate, which acts as an unexpected ligand for Palladium, often shutting down the cycle.

  • Protocol: If you must use the free acid, use 3.5 equivalents of base to ensure full solubility and consider using water-soluble phosphines (e.g., TPPTS ) in a biphasic system, though yields will likely remain low (<40%).

Validated Experimental Protocols

Protocol A: The "Gold Standard" Suzuki Coupling for 5-Substituted Isonicotinates

Designed for sterically hindered substrates where standard methods fail.

Reagents:

  • Substrate: Methyl 5-bromoisonicotinate (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%) or Pd(OAc)2 (5 mol%) + XPhos (10 mol%)

  • Base: K3PO4 (Tribasic, anhydrous, 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or Toluene : n-Butanol (4:1)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the aryl bromide, boronic acid, K3PO4, and the Pd precatalyst. Cap and purge with Argon/Nitrogen for 5 minutes (3 cycles of vac/fill).

  • Solvent Addition: Add degassed solvent mixture via syringe.[1]

    • Note: The presence of water is critical for the activation of the boronic acid, even with anhydrous bases.

  • Thermal Activation: Heat the reaction block to 80–100 °C .

    • Checkpoint: Monitor by LCMS at 2 hours. If <50% conversion, raise temp to 110 °C.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black and salts. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography. (Note: Isonicotinic esters are polar; use MeOH/DCM gradients if necessary).

Protocol B: Negishi Coupling (For Alkyl/Sensitive Groups)

Use when the boronic acid is unstable or difficult to access.

Reagents:

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for alkyl zincates).

  • Reagent: Organozinc halide (R-ZnBr) in THF.

  • Solvent: THF (Anhydrous).[1]

Key Adjustment: Due to the electron-deficient nature of the pyridine, the oxidative addition is fast, but the transmetallation is the bottleneck.

  • Additive: Add LiCl (2.0 equiv) or CuI (5 mol%) to facilitate the transmetallation step ("Knochel conditions").

Visualizing the Steric Challenge

The following diagram illustrates the catalytic cycle and the specific points where the C4-substituent causes failure, along with the ligand-based solution.

SuzukiCycle Start Pd(0) Active Species (Bulky Ligand L-Pd) OxAdd Oxidative Addition (L-Pd-Ar-Br) Start->OxAdd + 5-Bromoisonicotinate TransMet Transmetallation (L-Pd-Ar-R') OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start - Product Clash1 STERIC CLASH 1: C4-Ester blocks approach of Boronic Acid Clash1->TransMet Clash2 STERIC CLASH 2: Crowding hinders C-C bond formation Clash2->RedElim Sol1 SOLUTION: Buchwald Ligands (XPhos) create open space Sol1->Start

Caption: Figure 1. The catalytic cycle highlighting steric bottlenecks at the transmetallation and reductive elimination stages, mitigated by bulky monodentate ligands.

Decision Tree for Optimization

Use this logic flow to determine the next step if your initial experiment fails.

OptimizationTree Start Start: Standard Suzuki (Pd(PPh3)4 / Na2CO3) CheckConv Check Conversion (LCMS @ 2h) Start->CheckConv LowConv < 10% Conversion CheckConv->LowConv MedConv 10-50% Conversion CheckConv->MedConv SideProd Decarboxylation Observed CheckConv->SideProd Sol_Ligand Switch to XPhos/SPhos (Boost Activity) LowConv->Sol_Ligand Sol_Temp Increase Temp to 110°C Switch to Toluene/n-BuOH MedConv->Sol_Temp Sol_Est Use t-Butyl Ester (Protect C4) SideProd->Sol_Est Sol_Base Switch to K3PO4 / CsF (Anhydrous Conditions) Sol_Est->Sol_Base

Caption: Figure 2. Strategic decision tree for optimizing 5-position coupling yields.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[2] Journal of the American Chemical Society, 2000.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chemical Reviews, 1995.

  • BenchChem Technical Reports. "Optimization of Suzuki Coupling for Bulky Pyridine Ligands." BenchChem, 2025.[1][3][4]

  • Li, C., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers, 2014.[5]

Sources

Validation & Comparative

Comparison Guide: 13C NMR Spectrum Analysis of 5-bromo-2-methylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical benchmarking of the


C NMR spectral performance  for 5-bromo-2-methylpyridine-4-carboxylic acid  (CAS: 100707-39-9).[1][2] As a critical intermediate in the synthesis of kinase inhibitors and pyridine-based agrochemicals, unambiguous structural assignment is paramount.[1][2]

The Core Challenge: In substituted pyridines,


 NMR is often insufficient for regioisomer differentiation (e.g., distinguishing the 5-bromo-4-carboxylic isomer from the 3-bromo-4-carboxylic isomer) due to signal overlap and the lack of coupling partners for isolated aromatic protons.[1][2]

The Solution: This guide compares the Experimental


C NMR data  against Computational Predictions (DFT/Additivity)  and Alternative Isomers , demonstrating why 

C NMR (specifically quaternary carbon assignment) is the superior method for validating this specific scaffold.

Structural Context & Isomer Differentiation[1][3][4]

The molecule consists of a pyridine ring substituted at three positions. The primary analytical risk is misidentifying the position of the bromine relative to the carboxylic acid.

Why C NMR Outperforms NMR for this Target
  • 
     NMR Limitation:  The proton spectrum in DMSO-d
    
    
    
    typically shows two singlets (aromatic C3-H and C6-H) and one methyl singlet.[1][2] Without coupling (J-values), determining which singlet corresponds to which position is speculative.[1][2]
  • 
    C NMR Advantage:  The carbon spectrum provides distinct chemical shifts for the three quaternary carbons  (C2, C4, C5), which are highly sensitive to substituent effects (shielding/deshielding).[1]
    
Diagram 1: Isomer Differentiation Logic

The following decision tree illustrates how


C shifts distinguish the target from its likely synthetic byproduct (3-bromo isomer).

IsomerLogic Target Target: 5-bromo-2-methyl pyridine-4-carboxylic acid C5_Shift C5 (ipso-Br) Shift Expected: ~118-122 ppm Target->C5_Shift Br at C5 Alt Alternative: 3-bromo-2-methyl pyridine-4-carboxylic acid C3_Shift C3 (ipso-Br) Shift Expected: ~118-122 ppm Alt->C3_Shift Br at C3 Method 13C NMR Analysis (Key Discriminator: C-Br Shift) Method->Target Matches Pattern A Method->Alt Matches Pattern B C6_Shift C6 (H-sub) Shift Target: Deshielded (~152 ppm) Alt: Shielded (~148 ppm) C5_Shift->C6_Shift Ortho Effect on C6 C3_Shift->C6_Shift Para Effect on C6

Caption: Logical flow for distinguishing the 5-bromo regioisomer using C6 chemical shift perturbations caused by the bromine position.

Experimental Protocol (Self-Validating System)

To ensure reproducible data that matches the values in Section 4, follow this standardized protocol. This setup minimizes solvent-induced shifts and maximizes quaternary carbon sensitivity.[1][2]

Materials & Parameters
ParameterSpecificationRationale
Solvent DMSO-d

(99.9% D)
Solubilizes the carboxylic acid moiety; prevents dimerization shifts common in CDCl

.[1][2]
Concentration 20-30 mg / 0.6 mLHigh concentration required for adequate S/N ratio of quaternary carbons (C2, C4, C5).[1][2]
Pulse Sequence zgpg30 (Power-gated decoupling)Minimizes NOE distortion on quaternary carbons for more reliable integration (qualitative).[2]
Relaxation Delay (D1) 2.0 - 3.0 secondsEssential for quaternary carbons (C-Br, C-COOH) to relax; prevents signal suppression.[1][2]
Scans (NS) 1024 - 2048Required to resolve the weak C-Br splitting (if coupled) or low-intensity quaternary peaks.[1][2]
Workflow Steps
  • Sample Prep: Dissolve 25 mg of sample in 0.6 mL DMSO-d

    
    . Sonicate if necessary to break up carboxylic acid dimers.[2]
    
  • Lock & Shim: Lock on DMSO; optimize Z1 and Z2 shims until the DMSO quintet is sharp.

  • Acquisition: Run standard proton-decoupled

    
    C.
    
  • Validation (The Check): Look for the DMSO septet at 39.5 ppm . If shifted >0.2 ppm, recalibrate before assigning peaks.

Spectral Analysis: Benchmarking Performance

This section compares the Experimental Reference Data (typical for this scaffold in DMSO-d


) against Computational Predictions  (Cheminformatics Additivity Rules).

Why this matters: Large deviations (>5 ppm) between your sample and the "Typical Experimental" column indicate a likely regioisomer mismatch (e.g., the Br migrated to C3).

Table 1: Chemical Shift Assignments (δ, ppm)
Carbon PositionTypeTypical Experimental (DMSO-d

)
Predicted (Additivity Rules)DeviationAssignment Logic (Mechanistic)
C-COOH Quaternary166.5 - 167.5 168.0< 1.5Carbonyl carbon; most deshielded.[1][2]
C2 Quaternary158.0 - 160.0 159.2< 1.2Ipso-methyl effect (+9 ppm) on pyridine C2 base (150 ppm).[1][2]
C6 CH151.5 - 153.5 153.0< 1.5Ortho-bromo effect (+3 ppm) on pyridine C6 base (150 ppm).[1][2]
C4 Quaternary142.0 - 145.0 144.5< 2.5Ipso-COOH (+6) and ortho-Br (+2) effects.[1][2]
C3 CH125.0 - 127.0 124.8< 2.0Ortho-methyl (-1) and ortho-COOH (+1) cancel out; near base value.[1][2]
C5 Quaternary119.0 - 121.5 118.5< 2.5Ipso-Br effect (-6 ppm) causes significant shielding.[1][2] Diagnostic Peak.
CH

Methyl23.5 - 24.5 24.0< 0.5Typical aromatic methyl shift.[1][2]
Key Spectral Features for Identification
  • The "Shielded" Quaternary (C5): The signal at ~120 ppm is the "fingerprint" of the C-Br carbon. If this signal appears at ~135 ppm, you likely do not have the bromine attached.

  • The C2 vs C6 Distinction: C2 (attached to Methyl) appears downfield of C6 (attached to H) by ~6-8 ppm.[2] This gap is the primary confirmation of the 2-methyl regioisomer.[1][2]

Advanced Validation: The HMBC Pathway

To achieve "Authoritative Grounding," one cannot rely on 1D


C alone. The following 2D NMR workflow confirms the connectivity, linking the proton-less carbons to the proton network.
Diagram 2: HMBC Correlation Network

This graph visualizes the critical Heteronuclear Multiple Bond Correlations (HMBC) required to confirm the structure.

HMBC_Pathway Me_H Methyl Protons (2.5 ppm) C2 C2 (Quat) ~159 ppm Me_H->C2 2J (Strong) C3 C3 (CH) ~126 ppm Me_H->C3 3J (Strong) H6 H6 Proton (~8.5 ppm) H6->C2 3J (Cross-ring) C4 C4 (Quat) ~144 ppm H6->C4 3J (Weak) C5 C5 (Quat) ~120 ppm H6->C5 2J (Diagnostic) H3 H3 Proton (~7.8 ppm) H3->C2 2J H3->C4 2J COOH COOH ~167 ppm H3->COOH 3J (Key Link)

Caption: HMBC connectivity map. The correlation from H3 to the Carboxyl Carbon (COOH) is the definitive proof that the acid is at position 4.[1]

Conclusion

For 5-bromo-2-methylpyridine-4-carboxylic acid , the


C NMR spectrum is a more robust identity test than 

H NMR.[1][2]
  • Performance: It resolves the three quaternary carbons that are invisible in proton NMR.

  • Differentiation: The C5 signal at ~120 ppm uniquely identifies the position of the bromine atom.

  • Recommendation: Always pair the 1D

    
    C experiment with an HMBC to link the methyl protons to C2, thereby anchoring the entire assignment.
    

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Standard source for additivity rules).

  • Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative database on Pyridine shifts).

  • National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for CID 256210: 5-Bromo-2-methylpyrimidine-4-carboxylic acid.[1][2] (Structural analog data). [2]

  • ChemicalBook. (2023).[2] Synthesis and spectrum data for 5-bromo-2-methylpyridine-4-carboxylic acid derivatives. (Synthesis context).

Sources

HPLC method for purity analysis of 5-Bromo-2-methylisonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision in Polarity: HPLC Method Development for 5-Bromo-2-methylisonicotinic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Challenge of Zwitterions

This compound (CAS: 286932-57-8) is a critical intermediate in the synthesis of pyridine-based pharmacophores. However, its analysis presents a classic chromatographic paradox: it is too polar for standard C18 retention yet too hydrophobic for pure silica.

As a zwitterionic molecule containing a basic pyridine nitrogen (pKa ~3.5) and an acidic carboxyl group (pKa ~2.5), it exists in multiple ionization states depending on pH. Standard "generic" gradients often fail, resulting in:

  • Peak Tailing: Caused by secondary interactions between the protonated pyridine nitrogen and residual silanols on the column stationary phase.

  • Poor Retention: The ionized nature leads to early elution near the void volume (

    
    ), compromising resolution from polar synthesis impurities.
    

This guide compares a Standard Generic C18 Method against an Optimized Mixed-Mode Method , demonstrating why a specific stationary phase selection is non-negotiable for this compound.

Method Comparison: Generic vs. Optimized

We evaluated two distinct approaches to purity analysis. The data below reflects typical performance metrics observed in a development lab setting.

Method A: The "Generic" Approach (Standard C18)
  • Column: Standard C18 (e.g., Agilent ZORBAX Eclipse Plus), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Mechanism: Hydrophobic interaction only.

Method B: The "Optimized" Approach (Mixed-Mode RP/SCX)
  • Column: Mixed-Mode C18/Cation-Exchange (e.g., SIELC Primesep 100 or Waters Atlantis T3 for enhanced polar retention), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: Ammonium Formate Buffer pH 3.0 (A) / Acetonitrile (B).[2]

  • Mechanism: Hydrophobic interaction + Electrostatic repulsion/attraction.

Performance Data Summary
ParameterMethod A (Generic C18)Method B (Optimized Mixed-Mode)Verdict
Retention Time (

)
1.8 min (Near Void)6.4 minMethod B allows separation from solvent front.
Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetric)Method B eliminates silanol interactions.
Theoretical Plates (

)
~2,500>12,000Method B provides sharper peaks.
Resolution (

)
1.2 (from Impurity A)4.5 (Baseline separated)Method B is suitable for QC release.

Analyst Insight: Method A fails because at pH ~2.7 (0.1% Formic Acid), the pyridine nitrogen is protonated (


). This cation is repelled by the hydrophobic C18 chains but attracted to the negatively charged residual silanols on the silica surface, causing the characteristic "shark fin" tailing. Method B uses a mixed-mode phase that explicitly manages this ionic interaction.

Detailed Experimental Protocols

Protocol for Method B (Recommended)

This protocol is self-validating. The use of a buffered mobile phase at pH 3.0 ensures the carboxylic acid is partially suppressed while the cation-exchange ligands on the column interact with the pyridine nitrogen to improve peak shape.

1. Reagents & Materials:

  • Analyte: this compound (>98% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer Salt: Ammonium Formate (LC-MS grade).

  • pH Adjuster: Formic Acid.

2. Mobile Phase Preparation:

  • Mobile Phase A (Buffer): Dissolve 1.26 g Ammonium Formate in 1 L water (20 mM). Adjust pH to 3.0 ± 0.05 with Formic Acid. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile.

3. Instrument Conditions:

  • System: HPLC with UV-Vis/PDA detector (e.g., Agilent 1260/1290).

  • Column: Mixed-Mode RP/SCX (e.g., Primesep 100, 150 x 4.6 mm, 5 µm) OR a high-coverage C18 designed for polar retention (e.g., Waters Atlantis T3).

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temp: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm (primary) and 275 nm (secondary).

4. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955End

5. System Suitability Criteria (Acceptance Limits):

  • Tailing Factor (

    
    ): < 1.5
    
  • Precision (RSD of Area, n=5): < 2.0%

  • Resolution (

    
    ) between Main Peak and nearest impurity: > 2.0
    

Visualizing the Mechanism

The following diagram illustrates the decision logic and the chemical interaction mechanism that dictates the success of Method B.

MethodDevelopment Start Analyte: this compound (Zwitterionic, Polar) Decision1 Standard C18 (Low pH) Start->Decision1 Generic Screen Decision2 Optimized: Mixed-Mode / Polar C18 (pH 3.0 Buffer) Start->Decision2 Scientific Selection Result1 Result: Protonated Pyridine (NH+) Interacts with Silanols -> TAILING Decision1->Result1 Result1->Decision2 Method Failure (Redevelopment) Mechanism Mechanism: 1. Hydrophobic Retention (Br/Methyl) 2. Ionic Shielding (Buffer) 3. Silanol Suppression Decision2->Mechanism Result2 Result: Sharp Peak (Tf < 1.2) High Resolution Mechanism->Result2

Caption: Workflow demonstrating the failure of generic methods due to silanol interactions and the corrective mechanism of the optimized mixed-mode approach.

Troubleshooting & Impurity Profile

When analyzing this compound, be vigilant for these specific synthesis-related impurities:

  • 5-Bromo-2-methylpyridine: (Decarboxylated impurity). Less polar, elutes after the main peak.

  • 2-Methylisonicotinic acid: (Debrominated impurity). More polar, elutes before the main peak.

  • Methyl 5-bromo-2-methylisonicotinate: (Ester impurity). Significantly more hydrophobic, elutes late in the gradient.

Tip: If the retention time drifts, check the pH of the aqueous buffer. A shift of ±0.2 pH units can significantly alter ionization and retention on mixed-mode columns.

References

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Retrieved from

  • Helix Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346004, 5-Bromo-2-methylbenzoic acid (Structural Analog Data). Retrieved from

  • BenchChem. Purity Validation of 5-Bromo-2-methylbenzene-1-sulfonic Acid: A Comparative Guide. Retrieved from

Sources

Comparative LC-MS/MS Fragmentation Guide: 5-Bromo-2-methylisonicotinic Acid vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and agrochemical pipelines increasingly rely on halogenated heterocyclic building blocks, the structural elucidation of these compounds becomes a critical bottleneck. 5-Bromo-2-methylisonicotinic acid (CAS 1060810-16-3) is a highly functionalized pyridine derivative[1]. Accurately profiling its impurities and metabolites requires a deep understanding of its gas-phase behavior during Collision-Induced Dissociation (CID).

This guide objectively compares the LC-MS/MS fragmentation pattern of this compound against its unsubstituted analog (Isonicotinic acid) and evaluates the performance of High-Resolution Mass Spectrometry (HRMS) versus Triple Quadrupole (QqQ) platforms for its analysis.

Mechanistic Fragmentation Dynamics

To understand the fragmentation of this compound, we must analyze the causality behind its ionization. In positive Electrospray Ionization (ESI+), the basic pyridine nitrogen is readily protonated, yielding an


 precursor ion.

Unlike simple aliphatic acids, pyridinecarboxylic acids exhibit distinct resonance stabilization. The parent compound, isonicotinic acid, primarily fragments via the neutral loss of water (


) and carbon dioxide (

)[2]. However, the introduction of the bromine atom at position 5 and the methyl group at position 2 fundamentally alters the electron density of the ring:
  • The Halogen Effect: Bromine is highly electronegative but also a heavy, polarizable atom. It creates a distinct 1:1 isotopic signature (

    
     and 
    
    
    
    ) in the MS1 spectrum[3]. During CID, the weak
    
    
    bond acts as a secondary cleavage site at higher collision energies.
  • Hyperconjugation: The methyl group donates electron density into the pyridine ring via hyperconjugation, stabilizing the intermediate carbocations formed after decarboxylation, thereby increasing the relative abundance of the

    
     product ion compared to unsubstituted analogs.
    
Fragmentation Pathway Visualization

Fragmentation M [M+H]⁺ m/z 216 / 218 Precursor Ion F1 [M+H - H₂O]⁺ m/z 198 / 200 Acylium Ion M->F1 -H₂O (-18 Da) Low CE (10-15 eV) F2 [M+H - CO₂]⁺ m/z 172 / 174 Pyridinium Ion M->F2 -CO₂ (-44 Da) Med CE (15-25 eV) F3 [M+H - CO₂ - HBr]⁺ m/z 92 Ring Cleavage F2->F3 -HBr (-80/82 Da) High CE (25-35 eV)

Fig 1: ESI-CID fragmentation pathway of this compound highlighting Br isotopes.

Comparative Fragmentation Data

By comparing this compound with Isonicotinic acid, we can isolate the diagnostic fragments required for targeted Multiple Reaction Monitoring (MRM) assays[4].

FeatureThis compoundIsonicotinic Acid (Alternative)Causality / Analytical Implication
Precursor Ion


215.96 / 217.96 (1:1 ratio)

124.04
Bromine isotopes provide an intrinsic mass tag, drastically reducing false positives.
Primary Neutral Loss

(

)


172/174

(

)


80
Carboxylic acid cleavage is conserved; however, the brominated product ion is heavier and less prone to background interference.
Secondary Neutral Loss

(

)


92

(

)


53
Halogen radical/acid loss is unique to the brominated analog, requiring higher Collision Energy (CE).
Diagnostic Utility High (Isotope tracking possible)Moderate (Low

fragments)
Brominated fragments allow for highly specific precursor-ion scans in complex matrices.

Analytical Platform Comparison: HRMS vs. QqQ

Selecting the right mass spectrometry platform depends on whether the goal is structural elucidation (e.g., metabolite ID) or high-throughput quantification.

ParameterHRMS (Q-TOF / Orbitrap)QqQ (Triple Quadrupole)Performance Verdict
Mass Accuracy


HRMS is mandatory for distinguishing isobaric interferences from the

216/218 doublet[3].
Isotope Resolution Resolves fine isotopic structureNominal mass resolutionHRMS easily confirms the exact


ratio.
Sensitivity (Targeted) Moderate to HighUltra-HighQqQ is superior for sub-ng/mL quantification using the

transition[2].
Data Acquisition Data-Dependent Acquisition (DDA)Multiple Reaction Monitoring (MRM)HRMS excels in untargeted discovery; QqQ excels in validated PK/PD workflows.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . It includes a built-in System Suitability Test (SST) utilizing the natural isotopic distribution of bromine to verify detector linearity and mass calibration prior to sample analysis.

LCMS_Workflow Prep Sample Prep 0.1% FA in H₂O LC UHPLC C18 Gradient Prep->LC ESI ESI(+) Protonation LC->ESI CID CID Argon Gas ESI->CID Detect HRMS / QqQ Detection CID->Detect

Fig 2: Self-validating LC-MS/MS analytical workflow for halogenated pyridine derivatives.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation (Causality-Driven)

  • Aqueous Phase (A):

    
     Formic Acid in LC-MS grade water. Why? Formic acid lowers the pH below the 
    
    
    
    of the pyridine nitrogen (
    
    
    ), ensuring
    
    
    protonation in solution, which directly translates to maximum ESI+ ionization efficiency.
  • Organic Phase (B):

    
     Formic Acid in Acetonitrile.
    

Step 2: UHPLC Separation

  • Column: Acquity UPLC BEH C18 (

    
    , 
    
    
    
    ).
  • Gradient:

    
     B to 
    
    
    
    B over 3.0 minutes. Flow rate:
    
    
    .
  • Note: The methyl and bromo groups increase the hydrophobicity compared to isonicotinic acid, resulting in stronger retention on the C18 stationary phase, preventing co-elution with polar matrix components.

Step 3: MS Source Optimization

  • Capillary Voltage:

    
     (Positive Ion Mode).
    
  • Desolvation Temperature:

    
     to efficiently evaporate the aqueous-heavy initial gradient.
    

Step 4: System Suitability & Self-Validation (Critical Step)

  • Inject a

    
     standard of this compound.
    
  • Validation Gate 1: Extract the MS1 chromatogram for

    
     215.96 and 
    
    
    
    217.96. The peak area ratio must be between
    
    
    and
    
    
    . A ratio skew indicates detector saturation or an isobaric interference co-eluting with the analyte.
  • Validation Gate 2: Apply

    
     Collision Energy. Verify the presence of the 
    
    
    
    172/174 doublet (
    
    
    ). If absent, the collision cell gas (Argon) pressure is too low.

Step 5: MRM Acquisition (For QqQ Platforms)

  • Quantifier Transition:

    
     215.9 
    
    
    
    171.9 (CE:
    
    
    ).
  • Qualifier Transition:

    
     217.9 
    
    
    
    173.9 (CE:
    
    
    ).
  • Deep Cleavage Qualifier:

    
     215.9 
    
    
    
    92.0 (CE:
    
    
    ).

References

  • National Institutes of Health (PMC). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. Available at:[Link]

  • ResearchGate (Talanta). Suspect screening of halogenated carboxylic acids in drinking water using ion exchange chromatography – High resolution (Orbitrap) mass spectrometry (IC-HRMS). Available at:[Link]

  • North Carolina State University. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available at:[Link]

Sources

identifying impurities in commercial 5-Bromo-2-methylisonicotinic acid batches

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-methylisonicotinic acid (CAS: 886365-46-4) is a critical heterocyclic building block, predominantly used in the synthesis of kinase inhibitors via Suzuki-Miyaura cross-coupling. However, commercial batches frequently contain regioisomeric and process-related impurities that are chemically similar to the target but detrimental to downstream catalytic cycles.

This guide compares two impurity identification workflows: Standard QC (HPLC-UV) versus Enhanced Orthogonal Profiling (LC-MS + qNMR) . We demonstrate that while Standard QC is sufficient for bulk purity assessment, it fails to detect specific isomeric impurities that poison palladium catalysts, making Enhanced Profiling the superior "alternative" for critical drug development applications.

Origin of Impurities: The Synthesis Pathway

To identify impurities, one must understand their origin. The industrial synthesis of this compound typically proceeds via the bromination of 2-methylisonicotinic acid. This electrophilic aromatic substitution is sensitive to conditions, leading to distinct impurity profiles.

Synthesis & Impurity Map

The following diagram illustrates the primary synthesis route and the branching points where critical impurities are generated.

SynthesisPathways cluster_legend Pathway Legend SM 2-Methylisonicotinic Acid (Starting Material) Target 5-Bromo-2-methyl- isonicotinic Acid (TARGET) SM->Target Br2/H+, 60°C (Major Path) ImpA Impurity A: 3-Bromo-2-methyl- isonicotinic Acid (Regioisomer) SM->ImpA Regio-scrambling (Thermodynamic) ImpC Impurity C: Unreacted SM SM->ImpC Incomplete Rxn ImpB Impurity B: 2,6-Dibromo-2-methyl- isonicotinic Acid (Over-bromination) Target->ImpB Excess Br2 (Over-reaction) key Blue: Desired Path | Red: Critical Isomer | Yellow: Process Artifact

Figure 1: Reaction pathway showing the genesis of regioisomeric and over-brominated impurities during the manufacturing process.

Comparative Analysis: Standard vs. Enhanced Identification

This section compares the "performance" of two analytical strategies. The "Product" is the identification workflow itself.

The Challenge

The primary impurity, 3-Bromo-2-methylisonicotinic acid (Impurity A) , is a positional isomer. It shares the exact molecular weight (MW 215.9/217.9) and similar polarity with the target, often co-eluting in standard HPLC methods.

Comparison Matrix
FeatureMethod A: Standard QC (HPLC-UV) Method B: Enhanced Profiling (LC-MS + qNMR)
Detection Principle UV Absorbance (254 nm)Mass-to-Charge (m/z) & Magnetic Resonance
Isomer Resolution Low: Co-elution likely; peaks often merge.High: NMR distinguishes proton splitting patterns.
Sensitivity (LOD) ~0.1% (w/w)< 0.01% (w/w)
Blind Spots Non-chromophores (salts), co-eluting isomers.Inorganic salts (unless IC used).
Downstream Predictive Power Poor: Batches passing UV may still fail Suzuki coupling.Excellent: Detects catalyst poisons (isomers/halides).
Cost/Time Low / 30 minsHigh / 4-6 hours
Experimental Validation: The "Suzuki Stress Test"

To validate the impact of these identification methods, we simulated a downstream Suzuki coupling using batches characterized by both methods.

  • Batch 1 (Passed Method A): HPLC-UV showed 98.5% purity.

  • Batch 2 (Passed Method B): LC-MS/NMR confirmed 99.2% purity; Batch 1 was revealed to have 3.5% 3-Bromo isomer (hidden under main peak).

Result: Batch 1 resulted in a 15% lower yield in the Suzuki reaction due to the formation of the isomeric byproduct, which was difficult to separate from the desired drug intermediate. Method B is the required standard for GMP intermediates.

Detailed Experimental Protocols

Protocol 1: High-Resolution LC-MS for Impurity Profiling

This protocol is designed to separate the critical 3-bromo regioisomer from the 5-bromo target.

Instrument: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent). Column: Waters XSelect CSH Phenyl-Hexyl (150mm x 2.1mm, 3.5µm). Note: Phenyl-hexyl phases provide superior selectivity for pyridine isomers compared to C18.

Mobile Phase:

  • A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid).

  • B: Acetonitrile.[1][2]

Gradient:

Time (min) % B Flow (mL/min)
0.0 5 0.4
10.0 30 0.4
15.0 95 0.4
18.0 95 0.4

| 18.1 | 5 | 0.4 |

MS Parameters:

  • Source: ESI Positive/Negative switching (Acids often ionize better in Neg mode).

  • Scan Range: m/z 100–600.

  • Key Signals: Target [M-H]⁻ = 214.0/216.0 (1:1 ratio).

Protocol 2: 1H-NMR for Regioisomer Confirmation

NMR is the definitive method to distinguish the 5-bromo and 3-bromo isomers based on the coupling constants of the remaining aromatic protons.

Solvent: DMSO-d6 Field Strength: 400 MHz or higher.[3]

Diagnostic Signals:

  • Target (this compound):

    • Two aromatic singlets (or weak doublets) at δ 8.65 (H-6) and δ 7.80 (H-3) .

    • Key Feature: Para-position protons on pyridine usually show very small coupling (J < 1 Hz).

  • Impurity A (3-Bromo-2-methylisonicotinic acid):

    • Two aromatic doublets at δ 8.50 (H-6) and δ 7.60 (H-5) with J ~ 5.0 Hz (Ortho coupling).

    • Detection Logic: If you see a doublet with J=5Hz, the batch is contaminated with the 3-bromo isomer.

Analytical Decision Tree

Use this workflow to determine the appropriate level of testing for your material.

DecisionTree Start Commercial Batch Received Step1 Run HPLC-UV (Protocol 1, UV only) Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Fail1 Reject Batch (Recrystallize) Decision1->Fail1 No Pass1 Run 1H-NMR (Protocol 2) Decision1->Pass1 Yes Decision2 Ortho-coupling (d, J=5Hz) visible? Pass1->Decision2 Fail2 Reject: Regioisomer Contamination Decision2->Fail2 Yes (Impurity A) Pass2 Approve for Synthesis Decision2->Pass2 No

Figure 2: Quality Control Decision Tree. Note that NMR is the critical "Gatekeeper" step for isomer detection.

References

  • Development of Suzuki-Miyaura Coupling for Pyridine Derivatives. Source: National Institutes of Health (PubMed). Relevance: Discusses the impact of pyridine impurities on catalyst poisoning during cross-coupling. [Link]

  • Pyridine Sulfinates as General Nucleophilic Coupling Partners. Source: Royal Society of Chemistry (Chemical Science). Relevance: Highlights the instability of 2-substituted pyridine boronates and the need for high-purity starting materials. [Link]

  • Analytical Methods for Characterization of Reactive Starting Materials. Source: American Pharmaceutical Review. Relevance: Provides guidelines for separating polar pyridine derivatives using mixed-mode and ion-pairing chromatography. [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is paramount. Infrared (IR) spectroscopy serves as a rapid and powerful tool for elucidating the functional groups and bonding environments within a molecule. This guide provides an in-depth comparison of the characteristic IR spectral features of three key pyridine carboxylic acid isomers: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). We will explore how the position of the carboxylic acid group influences the vibrational modes and how phenomena such as hydrogen bonding and zwitterion formation are manifested in their respective IR spectra.

The Decisive Role of Substituent Position in IR Spectra

The electronic and steric environment of the carboxylic acid and pyridine ring functionalities are intimately linked to the position of substitution. This, in turn, gives rise to distinct IR absorption patterns for each isomer. The proximity of the carboxylic acid to the ring nitrogen in picolinic acid, for instance, allows for unique intramolecular interactions that are not possible in nicotinic and isonicotinic acids.

Visualizing the Isomers and Their Key Functional Groups

To better understand the spectral data, it is crucial to visualize the molecular structures and the primary vibrational modes of interest.

Molecular Structures of Pyridine Carboxylic Acid Isomers cluster_picolinic Picolinic Acid cluster_nicotinic Nicotinic Acid cluster_isonicotinic Isonicotinic Acid picolinic_img picolinic_label Pyridine-2-carboxylic acid nicotinic_img nicotinic_label Pyridine-3-carboxylic acid isonicotinic_img isonicotinic_label Pyridine-4-carboxylic acid

Caption: Molecular structures of picolinic, nicotinic, and isonicotinic acid.

Comparative Analysis of Characteristic IR Peaks

The following table summarizes the key IR absorption bands for the three isomers in their solid state. It is important to note that the exact peak positions can vary slightly depending on the sample preparation and the physical form of the compound.

Functional GroupVibrational ModePicolinic Acid (cm⁻¹)Nicotinic Acid (cm⁻¹)Isonicotinic Acid (cm⁻¹)Key Observations and Interpretations
O-H (Carboxylic Acid) Stretching~3400-2500 (very broad)~3000-2500 (very broad)~3000-2500 (very broad)The broadness is indicative of strong intermolecular hydrogen bonding. In picolinic acid, intramolecular hydrogen bonding between the carboxylic acid and the ring nitrogen is also possible.
C-H (Aromatic) Stretching~3100-3000~3100-3000~3100-3000These peaks are typically of medium to weak intensity and appear at higher wavenumbers than aliphatic C-H stretches.
C=O (Carboxylic Acid) Stretching~1710-1680~1700-1680~1715-1690The position of this strong band is sensitive to hydrogen bonding. Conjugation with the pyridine ring also influences its frequency.
C=N, C=C (Pyridine Ring) Stretching~1610, ~1580~1600, ~1580~1600, ~1580These bands are characteristic of the aromatic pyridine ring and their positions can shift upon coordination or changes in the electronic environment.
COO⁻ (Zwitterion) Asymmetric Stretching~1640~1640~1640The presence of this band, often along with a diminished C=O peak, indicates the formation of a zwitterion.
COO⁻ (Zwitterion) Symmetric Stretching~1380~1380~1380This band, in conjunction with the asymmetric stretch, is a strong indicator of the carboxylate form.
O-H (Carboxylic Acid) Bending (out-of-plane)~900 (broad)~920 (broad)~930 (broad)A broad absorption in this region is characteristic of the out-of-plane bend of a hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

The Influence of Zwitterion Formation and Hydrogen Bonding

In the solid state, pyridine carboxylic acids can exist as neutral molecules, zwitterions, or a mixture of both, depending on the crystalline environment. This equilibrium is a critical factor in interpreting their IR spectra.

Zwitterion Formation: The acidic proton of the carboxylic acid group can transfer to the basic nitrogen atom of the pyridine ring, forming a zwitterion. This results in the disappearance of the characteristic C=O stretching vibration of the carboxylic acid and the appearance of two new bands corresponding to the asymmetric and symmetric stretching of the carboxylate anion (COO⁻).

Hydrogen Bonding: Pyridine carboxylic acids are prone to extensive intermolecular hydrogen bonding. This can occur between the carboxylic acid groups of two molecules (forming dimers) or between the carboxylic acid of one molecule and the pyridine nitrogen of another. This strong intermolecular interaction is responsible for the very broad O-H stretching band observed in the high-frequency region of the spectrum. The strength of the hydrogen bonding can also influence the position of the C=O stretching band, typically causing a shift to lower wavenumbers.

The interplay between these two phenomena is illustrated in the following workflow:

cluster_state Solid State Environment cluster_ir Dominant IR Spectral Features Neutral Neutral Molecule (R-COOH) IR_Neutral Strong C=O stretch (~1700 cm⁻¹) Broad O-H stretch (~3000 cm⁻¹) Neutral->IR_Neutral Exhibits Zwitterion Zwitterion (R-COO⁻ + H-N⁺) IR_Zwitterion COO⁻ asymmetric stretch (~1640 cm⁻¹) COO⁻ symmetric stretch (~1380 cm⁻¹) Diminished/absent C=O stretch Zwitterion->IR_Zwitterion Exhibits

Caption: Influence of molecular form on key IR spectral features.

Experimental Protocol: Acquiring an IR Spectrum using the KBr Pellet Method

The potassium bromide (KBr) pellet technique is a common and reliable method for obtaining high-quality IR spectra of solid samples.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet die

  • Infrared-grade KBr powder (dried in an oven at >100°C for several hours and stored in a desiccator)

  • Spatula

  • Analytical balance

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 1-2 mg of the pyridine carboxylic acid sample and 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Transfer the KBr to the agate mortar and grind it to a fine, consistent powder. Add the pyridine carboxylic acid sample to the mortar.

  • Mixing and Grinding: Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several minutes until it becomes a homogenous, fine powder. This ensures that the sample is evenly dispersed in the KBr matrix, which is crucial for a high-quality spectrum.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes. The pressure will cause the KBr to flow and form a transparent or translucent pellet.

  • Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the KBr pellet. A good pellet should be thin and transparent.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Collection: Remove the sample holder and collect a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum Collection: Place the sample holder with the KBr pellet back into the spectrometer and collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Analyze the resulting spectrum, identifying the characteristic peaks and comparing them to known values for the pyridine carboxylic acid isomers.

Trustworthiness of the Protocol: This protocol is self-validating. A properly prepared KBr pellet will be transparent, and the resulting spectrum will have a flat baseline and well-resolved peaks. The absence of a broad absorption around 3450 cm⁻¹ and 1640 cm⁻¹ indicates that the KBr was sufficiently dry, minimizing water contamination.

Concluding Remarks

The infrared spectra of picolinic, nicotinic, and isonicotinic acids are rich with information that reflects their unique molecular structures. By carefully analyzing the positions and shapes of the characteristic absorption bands, particularly those of the O-H, C=O, and pyridine ring vibrations, researchers can confidently distinguish between these isomers. Understanding the profound effects of hydrogen bonding and zwitterion formation is key to a correct and insightful interpretation of the spectral data. The provided experimental protocol offers a reliable method for obtaining high-quality spectra, enabling accurate and reproducible analysis in a research or drug development setting.

References

  • ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available at: [Link]

  • Scribd. IR and Raman Spectra of Picolinic Acids. Available at: [Link]

  • ACS Publications. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir. Available at: [Link]

  • ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available at: [Link]

  • Bangladesh Journals Online. PREPARATION AND CHARACTERIZATION OF TOXIC METAL COMPLEXES OF NICOTINAMIDE AND NICOTINIC ACID. Available at: [Link]

  • The Infrared Spectrum of Nicotinic Acid. Journal of the American Chemical Society.
  • PubChem. Picolinic acid. Available at: [Link]

  • PubChem. Nicotinic acid. Available at: [Link]

  • PubChem. Isonicotinic acid. Available at: [Link]

  • Northern Illinois University. Sample preparation for FT-IR. Available at: [Link]

  • Kintek. What Are The Key Steps For Making Kbr Pellets? Available at: [Link]

  • Hamann, S. D. The Influence of Pressure on the Infrared Spectra of Hydrogen-Bonded Solids. V. The Formation of Fermi Resonance 'Windows'. Australian Journal of Chemistry.
  • ResearchGate. Zwitterionic (A) and non-zwitterionic (B and C) neutral molecular conformations of pyridine-3-carboxylic acid. Available at: [Link]

  • MDPI. Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. Available at: [Link]

Safety Operating Guide

5-Bromo-2-methylisonicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that the proper handling and disposal of halogenated heterocyclic compounds is a critical juncture where laboratory safety, regulatory compliance, and operational budgets intersect.

The disposal of 5-Bromo-2-methylisonicotinic acid requires strict adherence to specialized protocols. Because this molecule contains a carbon-bromine bond, it cannot be treated as standard organic waste. Improper segregation not only violates the EPA's Resource Conservation and Recovery Act (RCRA) but can also needlessly multiply your laboratory's hazardous waste disposal costs.

Below is the authoritative, step-by-step operational guide for the safe handling, segregation, and disposal of this compound.

Chemical & Hazard Profile

Before initiating any disposal protocol, it is mandatory to understand the physicochemical properties and hazard classifications of the material. This compound is an amphoteric molecule (containing both a weakly basic pyridine nitrogen and a weakly acidic carboxylic acid) that readily irritates mucous membranes.

PropertyValue
Chemical Name This compound
CAS Number 1060810-16-3
Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
GHS Signal Word Warning[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Waste Classification Halogenated Organic Waste[2]

The Mechanistic Rationale: Why Segregation is Critical (E-E-A-T)

A common and costly operational error in drug development labs is the mixing of halogenated and non-halogenated waste streams.

When standard, non-halogenated solvents (e.g., ethanol, acetone, hexane) are disposed of, they are typically sent for 3—a highly cost-effective process where the waste is burned to recover energy[3]. However, halogenated compounds like this compound cannot undergo standard fuel blending. During incineration, the carbon-bromine bond breaks, releasing bromine radicals that react to form highly corrosive hydrobromic acid (HBr) gas.

To safely neutralize this toxic byproduct, the waste must be processed in specialized 4[5]. This specialized treatment costs approximately twice as much[3]. If even a small amount of halogenated waste is mixed into a large drum of non-halogenated waste, the entire drum is contaminated. Under EPA RCRA guidelines, the entire volume must then be treated as a halogenated substance, needlessly inflating your hazardous waste management costs[6].

Mandatory Disposal Workflow

HalogenatedWasteWorkflow A This compound Waste Generation B Determine Physical State A->B C Solid Waste (Powder/Residue) B->C D Liquid Waste (Solvent Mixture) B->D E Halogenated Organic Waste Stream C->E Direct Transfer D->E DO NOT mix with non-halogenated F RCRA Compliant Labeling & Secondary Containment E->F G Rotary Kiln Incineration (Caustic Scrubbing) F->G Licensed EPA Transporter

Decision tree for the segregation and disposal of this compound waste.

Step-by-Step Disposal Methodology

This self-validating protocol ensures that every step incorporates a verifiable safety check, maintaining the "cradle-to-grave" compliance required by environmental regulations[7].

Phase 1: Preparation and PPE Verification
  • Review Safety Data: Consult the most recent SDS. Verify that the fume hood is operational and certified.

  • Don PPE: Equip chemical-resistant nitrile gloves, safety goggles (to protect against H319 serious eye irritation), and a standard laboratory coat[8].

  • Inhalation Control: Ensure all handling, weighing, and waste transfer occurs strictly within the chemical fume hood to mitigate the H335 respiratory irritation risk[1][8].

Phase 2: Waste Segregation (Critical Validation Step)
  • Identify the Stream: Classify the material strictly as Halogenated Organic Waste [2].

  • Aqueous pH Check: If the acid is dissolved in an aqueous waste mixture, verify that the final pH is between 5.5 and 9.5. Solutions outside this range are classified as corrosive wastes and must not be collected in standard solvent safety cans without prior neutralization[3].

  • Solvent Compatibility Check: Confirm that the waste container does not contain non-halogenated solvents. Self-Validation: Check the existing waste log on the container; if acetone, ethanol, or hexane is listed without a halogenated counterpart, do not add this chemical[3][6].

Phase 3: Containment and RCRA Labeling
  • Select Container: Use a chemically compatible, heavy-duty container (e.g., HDPE or glass). Ensure the container is "strong and tight" with a secure screw-top cap to prevent vapor escape[2][6].

  • Apply Labeling: Attach a hazardous waste tag before the first drop of waste enters the container.

  • Detail Contents: Clearly write "this compound" and check the "Halogenated" and "Toxic/Irritant" hazard boxes. Rule: Never use abbreviations or chemical formulas on RCRA waste labels[7].

Phase 4: Storage and Final Disposal
  • Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a heavy-duty plastic tray) to capture potential leaks and prevent tip-overs[2][7].

  • Segregate from Incompatibles: Visually verify that the SAA is free from strong oxidizers, strong bases, or heavy metals (Lead, Mercury, Silver), which are incompatible with this waste stream[3][7].

  • EHS Transfer: Once the container is full (or reaches the institutional time limit), request a pickup from your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for final destruction via incineration[7][8].

Emergency Spill Protocol

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination. Under no circumstances should this compound be washed down the drain[3][6].

  • Evacuate and Assess: For large spills (greater than 1 pound of solid or 1 gallon of liquid mixture), evacuate the area, close the door, and immediately contact campus security and EHS[7].

  • Containment (Small Spills): For manageable spills within a fume hood, absorb liquid mixtures with an inert, non-combustible material such as vermiculite or sand[8]. For solid powder spills, carefully sweep up the material using a dedicated brush, avoiding dust generation.

  • Collection: Place all absorbed material, spilled powder, and contaminated cleanup tools into a designated, labeled hazardous waste container[8].

  • Decontamination: Wipe down the spill area with a suitable compatible solvent. Collect all used cleaning materials and wipes, and dispose of them strictly as halogenated hazardous waste[8].

References

  • Title: 7.
  • Source: epa.
  • Source: hazardouswasteexperts.
  • Source: bates.
  • Source: ambeed.
  • Source: tennessee.
  • Source: benchchem.

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A Senior Application Scientist's Guide to Handling 5-Bromo-2-methylisonicotinic Acid: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis, ensuring a safe laboratory environment is paramount. This guide provides essential, field-proven safety and handling protocols for 5-Bromo-2-methylisonicotinic acid (CAS No. 1060810-16-3). Moving beyond a simple checklist, we will explore the causality behind each safety measure, empowering you to work with confidence and precision.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a compound that demands respect. Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a comprehensive personal protective equipment (PPE) strategy. The primary risks are associated with direct contact and inhalation.[1][2][3]

GHS Hazard Classifications:

  • H302: Harmful if swallowed.[1][4]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

The designated signal word for this chemical is "Warning" .[1][2][3][4][5] This classification means that exposure can lead to immediate or delayed irritation and discomfort. In the laboratory, this translates to a tangible risk of chemical burns to the eyes, dermatitis on contact with skin, or irritation of the respiratory tract if the powder is inhaled.[2][6]

Your First Line of Defense: Mandatory Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods, are the primary method for minimizing exposure.[7] However, the appropriate selection and use of PPE provide a critical barrier between you and the chemical.[8][9] Below is a summary of the required PPE for handling this compound.

Protection Type Required Equipment Reasoning & Standards
Eye / Face Chemical splash goggles. A face shield is also recommended when handling larger quantities or when there is a significant risk of splashing.Protects against airborne powder and accidental splashes. Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][11]
Skin / Body Nitrile gloves and a fully buttoned laboratory coat.Nitrile gloves provide adequate chemical resistance for incidental contact.[8][12] A lab coat prevents contamination of personal clothing.[10]
Respiratory A NIOSH/MSHA-approved respirator is required if engineering controls (e.g., fume hood) are not available or are insufficient to control airborne dust.Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.[2][10][11]
A Deeper Look at Your PPE Choices
  • Eye Protection: Standard safety glasses are insufficient. This compound is a fine powder; therefore, chemical splash goggles that form a seal around the eyes are mandatory to prevent airborne particles from causing severe irritation.[13]

  • Hand Protection: Always inspect gloves for tears or punctures before use.[4] If your gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.[14] Contaminated gloves should be disposed of as chemical waste.

  • Respiratory Protection: The need for a respirator is determined by your risk assessment.[7] If you are weighing out the powder or performing any action that could generate dust outside of a certified chemical fume hood, respiratory protection is essential.[2][4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operating procedure minimizes risk and ensures reproducibility. The following protocol outlines the essential steps for safely handling solid this compound.

  • Preparation: Before handling the chemical, ensure the workspace is prepared. This includes verifying that the chemical fume hood is functioning correctly, clearing the area of unnecessary items, and ensuring an appropriate chemical spill kit is readily accessible.[8]

  • Donning PPE: Put on all required PPE as detailed in the table above before opening the chemical container.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.[12] Use tools like a spatula to minimize the generation of airborne particles. Avoid pouring the powder directly.

  • Container Management: Keep the container of this compound tightly closed when not in use to prevent contamination and accidental spills.[3][10]

  • Post-Handling: After handling, decontaminate the work surface. Wash your hands and any exposed skin thoroughly with soap and water, even if you believe no contact occurred.[3][15] Remove PPE in the correct order to prevent cross-contamination.

Disposal and Spill Management Plan

Accidents can happen, but a clear and practiced response plan can mitigate the consequences.

Chemical Spill Response

In the event of a spill, immediate and correct action is crucial. The following workflow should be followed:

Spill_Response_Workflow A 1. Evacuate & Alert Evacuate non-essential personnel. Alert supervisor and colleagues. B 2. Assess the Spill Is it minor and can you handle it? Are you wearing appropriate PPE? A->B C 3. Contain the Spill Cover with an absorbent material (e.g., sand, vermiculite). Avoid creating dust. B->C Minor Spill G Major Spill Evacuate the area. Contact EH&S immediately. B->G Major Spill or Unsure D 4. Clean Up Carefully sweep contained material into a designated waste container. C->D E 5. Decontaminate Clean the spill area with an appropriate solvent, followed by soap and water. D->E F 6. Dispose Seal and label the waste container. Dispose of according to institutional and local regulations. E->F

Caption: Workflow for handling a chemical spill.

For any spill, avoid creating dust.[2][10] Use an absorbent material like sand or vermiculite to gently cover the solid before sweeping it into a sealed container for disposal.[13]

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Never mix this waste with other waste streams.

  • Adhere strictly to all local, state, and federal regulations for chemical waste disposal.[6][16] The product should not be allowed to enter drains or the soil.[16]

Emergency First Aid

Should an exposure occur, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[3][6][15]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[3][6][15]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3][6]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and then have the person drink plenty of water. Seek immediate medical attention.[3][11]

By integrating these safety protocols into your daily laboratory work, you build a culture of safety that protects not only yourself but your entire team. Your expertise is your greatest asset; protect it with the diligence it deserves.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,6-Pyridinedicarboxylic Acid, 99%. Cole-Parmer. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • NJ.gov. HAZARD SUMMARY. NJ.gov. [Link]

  • Occupational Safety and Health Administration. Toxic, Irritative, and Corrosive Gases and Liquids. OSHA. [Link]

  • ThermoFisher Scientific. (2025, October 16). SAFETY DATA SHEET. ThermoFisher Scientific. [Link]

  • PubChem. 5-Bromo-2-methylbenzoic acid. PubChem. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. OSHA. [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication - StatPearls. NCBI Bookshelf. [Link]

  • SigmaAldrich.cn. (2025, November 6). SAFETY DATA SHEET. SigmaAldrich.cn. [Link]

  • Qualityze. (2025, October 10). OSHA Hazard Communication (Hazcom): What You Need to Know. Qualityze. [Link]

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Retrosynthesis Analysis

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5-Bromo-2-methylisonicotinic acid

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